molecular formula C24H19F3N2O4S B15570540 AM-4668

AM-4668

Cat. No.: B15570540
M. Wt: 488.5 g/mol
InChI Key: BMLGZNVPWRUVNM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-4668 is a useful research compound. Its molecular formula is C24H19F3N2O4S and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLGZNVPWRUVNM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Principles of 2-Stage Telescoping Climbers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the core principles, design considerations, and operational mechanics of 2-stage telescoping climbers. It is intended for engineers, roboticists, and designers involved in the development of robotic systems requiring vertical extension mechanisms, such as those found in competitive robotics.

Core Mechanical Principles

A 2-stage telescoping climber is a linear actuator that achieves extension through a series of nested, sliding tubes or extrusions. The system consists of a stationary base stage (Stage 0), a first sliding stage (Stage 1), and a final sliding stage (Stage 2). The fundamental goal is to translate rotational motion from a motor or winch into controlled linear motion of the stages.

The stability and smoothness of the climber depend heavily on the bearing system between the stages. These bearings, often made from durable plastics or utilizing rolling elements, guide the extrusions and manage the significant bending loads that occur, especially when the climber is fully extended or subjected to off-axis forces.[1] For stable lifting, the climber mechanism should ideally lift at or near the robot's center of gravity. Using two parallel climbers is a common strategy to prevent binding and ensure stability.[2]

Operational Workflow

The logical flow of a telescoping climber's operation involves a sequence of states from stowed to fully extended and back. This process is governed by the control system, which directs the motor and monitors feedback from sensors like encoders or limit switches.

G Stowed Stowed Position (Stages Retracted) Extend_S1 Stage 1 Extending Stowed->Extend_S1 Extend Cmd Extend_S2 Stage 2 Extending Extend_S1->Extend_S2 S1 Limit Braking Hold Position (Motor Brake/Hold) Extend_S1->Braking Hold Cmd Fully_Extended Fully Extended Extend_S2->Fully_Extended S2 Limit Extend_S2->Braking Hold Cmd Retracting Retracting (Stages Lowering) Fully_Extended->Retracting Retract Cmd Fully_Extended->Braking Hold Cmd Retracting->Stowed Home Limit Retracting->Braking Hold Cmd Braking->Extend_S1 Resume Cmd Braking->Retracting Resume Cmd

Caption: Logical workflow for climber operation.

Material Selection

The choice of material for the telescoping stages is a critical design decision that balances strength, stiffness, weight, and cost. Aluminum alloys, particularly 6061, are a common choice due to their excellent strength-to-weight ratio and workability.[3] Polycarbonate offers benefits in terms of impact resistance and lower weight but provides less rigidity. For applications demanding maximum performance, composite materials can be used, though they present fabrication challenges.[4][5]

Property6061-T6 AluminumPolycarbonate (PC)Unit
Density 2.701.2 - 1.4g/cm³
Ultimate Tensile Strength 290 - 31055 - 75MPa
Stiffness (Young's Modulus) 68.92.0 - 2.4GPa
Primary Advantage High Strength & StiffnessLow Weight & Impact Resistance-
Primary Disadvantage Higher DensityLower Stiffness-
Table 1: Comparison of common materials for telescoping stages.[6][7][8]

Actuation and Rigging Systems

Actuation is the method by which the climber is powered. While pneumatic and hydraulic systems exist, most robotic climbers utilize electric motors paired with gearboxes and a winch system.[9][10][11] A common strategy involves using a motor to winch a high-strength cord, like Dyneema rope, for retraction, while constant force springs are used to power the extension. This "spring out, winch back" approach can simplify the powertrain.[1]

The method of routing the rope or chain through the stages is known as rigging. The two primary rigging strategies are Continuous and Cascade .

  • Continuous Rigging: A single rope or chain runs from the winch, weaving through pulleys on each stage. The final stage extends first, followed by the intermediate stage. This can be advantageous if only partial extension is needed quickly.[12]

  • Cascade Rigging: The stages are interconnected with separate rope or chain segments. When the first stage is moved by the winch, it pulls the second stage along. This causes all stages to move simultaneously and at different speeds relative to the base, resulting in faster overall extension.[12][13] However, it typically requires higher tension in the rigging.[14]

G cluster_0 Continuous Rigging cluster_1 Cascade Rigging Winch0 Winch Spool Base0 S1_Bottom Base0->S1_Bottom Single Rope Path S1_Top S1_Bottom->S1_Top Single Rope Path S2_Bottom Stage 2 Bottom S1_Top->S2_Bottom Single Rope Path S2_Top S2_Bottom->S2_Top Single Rope Path Winch1 Winch Spool Base1 Base (Stage 0) Winch1->Base1 Rope 1 Base1_Top Base Top Anchor S1_Top1 Stage 1 Top Anchor Base1_Top->S1_Top1 Rope 2 S1_Bottom1 Stage 1 Bottom Base1->S1_Bottom1 Rope 1 S2_Bottom1 Stage 2 Bottom S1_Top1->S2_Bottom1 Rope 2

Caption: Comparison of Continuous and Cascade rigging paths.

Motor and Gearbox Selection

The heart of an electrically actuated climber is the motor and its associated gearbox. Brushless DC motors are favored for their high power density and efficiency.[15] A planetary gearbox is essential to reduce the motor's high speed into low-speed, high-torque output suitable for lifting a heavy robot.[1] The gear ratio is a critical parameter; a higher reduction ratio increases torque but decreases speed. The selection must be carefully calculated to ensure the motor operates within a safe and efficient range, avoiding stall conditions which can lead to overheating and failure.[16]

ParameterREV NEO Brushless[9][17]VEX Falcon 500 (v2)[1][18]Unit
Nominal Voltage 1212V
Free Speed 5,6766,380RPM
Stall Torque 2.64.69Nm
Stall Current 105~257A
Peak Power 406~783W
Weight 0.425 (0.938)~0.499 (1.1)kg (lbs)
Controller External (SPARK MAX)Integrated (Talon FX)-
Table 2: Specifications for common brushless motors in climber applications.

Control System Strategies

A robust control system is necessary for precise and reliable operation. The motor controller (e.g., REV SPARK MAX, CTRE Talon FX) is the core component, interpreting commands and driving the motor.[15][19] A common control strategy is to use the motor's integrated encoder for closed-loop velocity control. This ensures the climber moves at a consistent speed regardless of load variations (e.g., as the robot's weight shifts during the climb).[20] Once the desired height is reached, the controller can be set to a zero velocity target, and its brake mode will actively hold the position.[20]

G cluster_Control Motor Controller cluster_System Physical System PID Velocity PID Controller (P, I, D, F gains) Sum2 - PID->Sum2 Motor Cmd Sum + Sum->PID Motor Brushless Motor & Gearbox Sum2->Motor Encoder Integrated Encoder Motor->Encoder Measures Rotation Output Actual Velocity (Climber Speed) Encoder->Sum Feedback Input Desired Velocity (From Joystick/Code) Input->Sum Setpoint Load Load Disturbance (Robot Weight) Load->Sum2

Caption: A closed-loop velocity control diagram.

Appendix A: Design Methodology - Assembling a Cascade-Rigged Climber

This section outlines a generalized protocol for assembling and rigging a 2-stage cascade climber.

  • Mechanical Assembly:

    • First, construct the individual stages using extruded aluminum or other selected materials. Ensure cuts are precise.

    • Install bearing blocks or plastic sliders at the top and bottom of each stage to ensure smooth, low-friction movement between them.[21] Check for alignment to prevent binding.

    • Assemble the main winch spool and mount the motor and gearbox to the base stage (Stage 0).

    • Slide the carriage or final stage (Stage 2) into the intermediate stage (Stage 1). Then, slide the combined Stage 1/Stage 2 assembly into the base stage.[21]

  • Pulley and Anchor Installation:

    • Mount pulleys securely to the top of the base stage and the top of Stage 1.

    • Create secure anchor points at the bottom of Stage 1 and the bottom of Stage 2. These are points where the rope will be terminated.

  • Cascade Rigging Procedure: [12][22]

    • First Segment: Anchor the end of the first rope segment to the winch spool. Route this rope up and over the pulley at the top of the base stage, and then down to the anchor point at the bottom of Stage 1. Secure it firmly.

    • Second Segment: Anchor a second, separate rope segment to a fixed point on the base stage (often near the top). Route this rope up and over the pulley at the top of Stage 1, and then down to the anchor point at the bottom of Stage 2.

    • Tensioning: With the climber fully retracted, tension both rope segments. Use of turnbuckles or tensioning plates can make this process easier and allow for adjustments as the ropes stretch over time.[21][23]

  • Retraction Rigging:

    • A third rope segment is required for retraction. Anchor this rope to the top of the final stage (Stage 2).

    • Route it directly down to a separate section of the main winch spool (or a secondary spool). Winding this rope in will pull all stages down.

Appendix B: Common Failure Modes and Mitigation

  • Rope/Chain Failure: The rigging rope can snap under excessive load or fray from abrasion.

    • Mitigation: Use a high-strength rope like Dyneema with a safety factor appropriate for the robot's weight. Ensure all pulleys are free-spinning and have no sharp edges. Inspect rigging regularly.

  • Stage Jamming/Binding: Off-axis loads can cause the stages to rack and bind, preventing movement.

    • Mitigation: Ensure high structural rigidity of the stages. Use a robust bearing system with tight tolerances. Employing two parallel climbers greatly reduces binding by distributing the load.[2]

  • Motor Stall: If the motor cannot provide enough torque to lift the load, it will stall, drawing high current and potentially burning out.

    • Mitigation: Perform accurate torque calculations. Select an appropriate motor and a sufficiently high gearbox reduction. Implement current limiting in the motor controller to prevent damage during a stall.

  • Loss of Position on Power-Off: Without a braking mechanism, the climber may slide down when the robot is disabled.

    • Mitigation: Use a motor controller with a reliable brake mode. For added security, a mechanical ratchet or a worm gear, which cannot be easily back-driven, can be integrated into the gearbox design.[11]

References

AM-4668: A Technical Guide to a Potent GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the design, engineering, and preclinical profile of AM-4668, a potent and orally bioavailable agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This compound was developed as a potential therapeutic agent for type 2 diabetes.

Design and Engineering

This compound was engineered as a structurally distinct backup to the clinical candidate AMG 837, with a primary design goal of creating a more polar agonist. This strategy aimed to improve upon the parent compound's profile by enhancing potency and pharmacokinetic properties while minimizing central nervous system (CNS) penetration.[1] The chemical structure of this compound is provided below.

Chemical Structure of this compound

  • SMILES: OC(C--INVALID-LINK--C(C=C2)=CC=C2OCC(S3)=C(C)N=C3C4=CC=C(C(F)(F)F)C=C4)=O[2]

  • Molecular Formula: C25H20F3N3O4S

  • Molecular Weight: 527.51 g/mol

Biological Activity and Potency

This compound is a highly potent agonist of the GPR40 receptor. Its in vitro activity has been characterized in various cell-based assays, demonstrating its ability to activate the receptor at nanomolar concentrations.

Assay TypeCell LineParameterValue (nM)
IP3 AccumulationA9 cells (human GPR40)EC503.6[2]
AequorinCHO cells (human GPR40)EC5036[2]
Insulin SecretionIslets from hGPR40 knock-in miceEC5055[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in multiple preclinical species, demonstrating favorable properties including good oral bioavailability and moderate to long half-life.

SpeciesClearance (L/h/kg)Half-life (h)Oral Bioavailability (%)
Rat0.04 - 0.155.3 - 1465 - 100
Dog0.04 - 0.155.3 - 1465 - 100
Cynomolgus Monkey0.04 - 0.155.3 - 1465 - 100

Data from TargetMol datasheet citing Liu JJ, et al. ACS Med Chem Lett. 2014.[3]

A study in rats also indicated that this compound exhibits dose-independent pharmacokinetics and that its low absolute bioavailability (F) of 33% is primarily due to a significant intestinal first-pass effect.[4]

In Vivo Efficacy

The therapeutic potential of this compound was assessed in an oral glucose tolerance test (OGTT) in human GPR40 knock-in mice. Oral administration of this compound at a dose of 10 mg/kg resulted in a 19% reduction in the glucose area under the curve (AUC) compared to vehicle-treated animals, demonstrating its ability to improve glucose homeostasis in vivo.[3]

Signaling Pathway

GPR40 activation by agonists like this compound initiates intracellular signaling cascades that are crucial for its insulinotropic effects. The receptor primarily couples to the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for insulin granule exocytosis from pancreatic β-cells.[5][6] Some GPR40 agonists have also been shown to signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP), which can also potentiate insulin secretion.[5][7]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gq->PLC Activates Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin cAMP cAMP ATP->cAMP cAMP->Insulin Potentiates Experimental_Workflow_In_Vitro cluster_ip3 IP3 Accumulation Assay cluster_aequorin Aequorin Assay ip3_start Seed A9-hGPR40 cells ip3_treat Treat with this compound ip3_start->ip3_treat ip3_lyse Lyse cells ip3_treat->ip3_lyse ip3_detect Detect IP3 (FRET) ip3_lyse->ip3_detect ip3_end Calculate EC50 ip3_detect->ip3_end aeq_start Seed CHO-hGPR40-Aequorin cells aeq_load Load with Coelenterazine aeq_start->aeq_load aeq_treat Add this compound aeq_load->aeq_treat aeq_detect Measure Luminescence aeq_treat->aeq_detect aeq_end Calculate EC50 aeq_detect->aeq_end OGTT_Workflow start Fast Mice (6-16h) baseline Measure Baseline Blood Glucose start->baseline drug_admin Oral Administration of this compound (10 mg/kg) baseline->drug_admin wait Wait (60 min) drug_admin->wait glucose_admin Oral Glucose Gavage (2 g/kg) wait->glucose_admin measure_glucose Measure Blood Glucose at t = 15, 30, 60, 120 min glucose_admin->measure_glucose end Calculate Glucose AUC measure_glucose->end

References

An In-depth Technical Guide to the Kinematics of AM-4668

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinematics of AM-4668, a potent G protein-coupled receptor 40 (GPR40) agonist under investigation for its therapeutic potential in type 2 diabetes. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of SR-4668, a compound closely related to this compound, following intravenous and oral administration in rats. These data provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this class of compounds. The study revealed dose-independent pharmacokinetics.[1]

Table 1: Pharmacokinetic Parameters of SR-4668 After Intravenous Administration in Rats [1]

Dose (mg/kg)AUC (μg·h/mL)t½ (h)CLt (mL/h/kg)Vss (mL/kg)
2518.3 ± 3.92.9 ± 0.51370 ± 2903840 ± 320
5036.5 ± 7.83.1 ± 0.61370 ± 2904020 ± 410
7554.8 ± 11.63.0 ± 0.51370 ± 2903930 ± 350

AUC: Area under the plasma concentration-time curve; t½: Half-life; CLt: Total body clearance; Vss: Volume of distribution at steady state. Data are presented as mean ± S.D.

Table 2: Pharmacokinetic Parameters of SR-4668 After Oral Administration in Rats [1]

Dose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)F (%)
502.2 ± 0.54.0 ± 1.012.0 ± 2.633.0
1004.5 ± 1.04.0 ± 1.024.1 ± 5.233.0
1506.7 ± 1.54.0 ± 1.036.1 ± 7.833.0

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; F: Bioavailability. Data are presented as mean ± S.D.

Table 3: In Vitro Activity of this compound [2]

AssayCell LineEC50 (nM)
GPR40 IP3 AssayA9 cells3.6
GPR40 Aequorin AssayCHO cells36

EC50: Half maximal effective concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Studies and Drug Administration[1]
  • Animals: Male Sprague-Dawley rats, weighing approximately 250-300g, were used for the pharmacokinetic studies. The animals were housed in a controlled environment and fasted overnight before the experiments.

  • Intravenous (i.v.) Administration: SR-4668 was dissolved in a vehicle of 0.5% methylcellulose and administered via the jugular vein at doses of 25, 50, and 75 mg/kg.

  • Oral (p.o.) Administration: SR-4668 was suspended in 0.5% methylcellulose and administered by oral gavage at doses of 50, 100, and 150 mg/kg.

  • Intraportal (i.p.), Intraduodenal (i.d.), and Intragastric (i.g.) Administration: To investigate first-pass effects, SR-4668 was administered at a dose of 50 mg/kg via these respective routes.

Blood Sampling and Plasma Preparation[1]
  • Blood samples (approximately 0.3 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Blood samples were collected into heparinized tubes and immediately centrifuged at 13,000 rpm for 5 minutes to separate the plasma.

  • The resulting plasma samples were stored at -20°C until analysis.

Bioanalytical Method[1]
  • The concentration of SR-4668 in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

  • Briefly, plasma samples were deproteinized with acetonitrile. After centrifugation, the supernatant was evaporated and the residue was reconstituted.

  • The reconstituted sample was then injected into the HPLC system for quantification.

Pharmacokinetic Analysis[1]
  • Pharmacokinetic parameters were calculated using non-compartmental analysis.

  • The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.

  • The terminal half-life (t½) was calculated as 0.693/k, where k is the terminal elimination rate constant.

  • Total body clearance (CLt) was calculated as Dose/AUC for i.v. administration.

  • The volume of distribution at steady state (Vss) was calculated from the i.v. data.

  • Oral bioavailability (F) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro GPR40 Activation Assays[2]
  • GPR40 IP3 Assay: A9 cells stably expressing GPR40 were used. The cells were stimulated with varying concentrations of this compound, and the accumulation of inositol monophosphate (IP1), a downstream product of IP3, was measured as an indicator of Gq pathway activation.

  • GPR40 Aequorin Assay: Chinese Hamster Ovary (CHO) cells co-expressing GPR40 and aequorin (a calcium-sensitive photoprotein) were utilized. Upon stimulation with this compound, the resulting increase in intracellular calcium triggers light emission from aequorin, which was quantified to determine receptor activation.

Visualizations

The following diagrams illustrate the signaling pathway of GPR40 and the workflow of a typical pharmacokinetic study.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER Stimulates PKC PKC DAG->PKC Activates Insulin Insulin Secretion Ca_ER->Insulin PKC->Insulin

Caption: GPR40 signaling pathway activated by this compound.

Pharmacokinetic_Study_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Prep Animal Preparation (Fasting) Drug_Admin Drug Administration (i.v. or p.o.) Animal_Prep->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Sample_Analysis Bioanalysis (HPLC) Plasma_Prep->Sample_Analysis PK_Calc Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Calc Report Data Reporting and Interpretation PK_Calc->Report

Caption: Workflow of a typical preclinical pharmacokinetic study.

References

An In-Depth Technical Guide to Constant Force Spring Applications in Medical Devices and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Errata: Clarification of Subject Matter

Initial research indicates a discrepancy in the requested topic "AM-4668 constant force spring application." The designation "this compound" corresponds to a potent FFA1 (GPR40) agonist, a chemical compound investigated for its potential in treating type 2 diabetes by modulating insulin secretion.[1] It is not associated with mechanical engineering or spring technology.

This document proceeds under the assumption that the core interest lies in the application of constant force springs within the realm of drug development and medical devices, a field pertinent to the specified audience of researchers, scientists, and drug development professionals.

Introduction

Constant force springs are a unique type of spring that produces a near-constant retracting force throughout their entire range of extension.[2] Unlike conventional springs, which obey Hooke's Law and exert a force proportional to their extension, constant force springs are pre-stressed coiled strips of material that provide a consistent and reliable force output.[2] This characteristic makes them invaluable in numerous medical and pharmaceutical applications where precise and predictable force is critical for device performance and patient safety.

This guide provides a comprehensive overview of the design, application, and evaluation of constant force springs for professionals in the drug development and medical device sectors.

Core Principles and Characteristics

A constant force spring is typically a roll of pre-stressed flat spring steel.[2] When the outer end of the spring is extended, the inherent stress in the material provides a resisting force. As the spring uncoils, the new material unwinding from the roll is in the same geometric configuration, thus maintaining a nearly constant force. The force is primarily determined by the material's properties, the thickness and width of the strip, and the radius of the coil.[2]

Key characteristics include:

  • Near-Constant Force Output: The defining feature, providing a consistent force over a significant portion of its extension.[2]

  • Long Extension Capability: They can provide force over very long displacements.

  • Compact Size: They can store a large amount of energy in a small space.

  • Predictable Performance: The force output can be accurately predicted based on design parameters.[2]

Applications in Drug Delivery and Medical Devices

The unique properties of constant force springs make them ideal for a variety of medical applications requiring controlled and consistent mechanical action.

  • Drug Delivery Devices:

    • Auto-injectors: Constant force springs are used to drive the needle and plunger, ensuring that viscous drugs are delivered at a controlled and consistent rate.[3][4] This is crucial for patient comfort and ensuring the correct dosage is administered. The Conforce® spring is noted for its high force output in a small footprint, making it suitable for high-viscosity pharmaceuticals.[3]

    • Pen-Type Injectors: These devices utilize constant force or power springs to deliver small, highly accurate doses of medication, with high repeatability.[5]

    • Infusion Pumps: They can be used to provide the consistent pressure needed to accurately dispense medication over an extended period.

  • Surgical Instruments:

    • Surgical Staplers: Integration of constant force springs ensures a consistent and predictable force during staple deployment, leading to reliable wound closures.[3]

    • Robotic Surgery: These springs are used for precise positioning of robotic arms and in articulating instruments where consistent torque is needed for delicate maneuvers.[3]

  • Medical Equipment:

    • MRI and X-Ray Machines: Constant force springs are used to counterbalance heavy components, allowing for smooth and precise horizontal and vertical positioning of imaging equipment.[3][6]

    • Patient Positioning Systems: They are employed in mechanisms that require consistent force for adjusting beds, chairs, and other patient support systems.[2]

Quantitative Data and Material Selection

The selection of a constant force spring is dictated by the specific force requirements, necessary travel distance, and available space.[2] Material choice is critical, especially for medical applications, to ensure biocompatibility, corrosion resistance, and long-term reliability.

MaterialKey CharacteristicsCommon Applications
Type 301 Stainless Steel High strength, good corrosion resistance.General medical devices, standard auto-injectors.[7]
Type 316 Stainless Steel Excellent corrosion resistance, very clean material, 90% non-magnetic.[8]Devices requiring high biocompatibility and corrosion resistance, such as those in contact with bodily fluids.[8]
Inconel 625 High strength, excellent corrosion resistance, low magnetism.[3]MRI and X-ray equipment where magnetic interference must be minimized.[3]
Phosphor Bronze Good elasticity and fatigue resistance.Applications requiring repeated loading cycles.[4]

Standard spring specifications can vary, with loads ranging from 3 lbs to 13 lbs for common sizes.[7]

Experimental Protocols

To ensure the performance and reliability of constant force springs in critical medical applications, rigorous testing is required.[2] The following are key experimental protocols.

Tension/Force-Deflection Testing

Objective: To measure the force exerted by the spring at different extension lengths and verify that it remains within the specified tolerance.

Methodology:

  • Securely mount the coiled body of the constant force spring to a fixed reel or drum on a force testing machine.

  • Attach the free end of the spring to a load cell capable of measuring the expected force range.

  • Extend the spring at a constant, controlled rate (e.g., 200-300 mm/minute).[9]

  • Continuously record the force output from the load cell and the corresponding extension length from a displacement transducer.

  • Plot the force versus extension data to generate a force-deflection curve.

  • Analyze the curve to determine the average force, the deviation from the average, and to ensure it meets the design specifications.

Cycle Life Testing

Objective: To determine the durability of the spring and its ability to maintain its force output over a specified number of extension and retraction cycles.

Methodology:

  • Mount the spring in a cyclic testing apparatus that can repeatedly extend and retract it to its operational length.

  • Connect the free end to a motorized reel or actuator.[10]

  • Set the machine to cycle the spring for a predetermined number of cycles (e.g., thousands or millions, depending on the application).[9]

  • Periodically (e.g., every 1,000 cycles), pause the test and perform a tension test (as described above) to measure any degradation in force output.

  • Record the number of cycles until the spring's force falls outside the acceptable performance window or until mechanical failure (fracture).

  • The results are used to evaluate the consistency and persistence of the spring's force.[10]

Material and Dimensional Analysis

Objective: To verify that the spring's material composition and physical dimensions conform to the design specifications.

Methodology:

  • Dimensional Verification: Use high-precision measurement tools, such as video dimension measuring systems, to verify the spring's width, thickness, and coil diameter.[2]

  • Material Composition: Employ techniques like X-ray fluorescence (XRF) or mass spectrometry to confirm the material composition (e.g., the grade of stainless steel).

  • Surface Finish and Defects: Visually inspect the spring under magnification for any surface defects, cracks, or imperfections that could lead to premature failure.

Visualizations

The following diagrams illustrate key concepts related to constant force springs.

G cluster_spring Constant Force Spring Mechanism cluster_application Application: Auto-Injector Coil Coiled Spring (Stored Energy) Extension Extended Portion Coil->Extension Force Constant Force (F) Plunger Plunger Extension->Plunger Drives Drug Drug Reservoir Plunger->Drug Expels Needle Needle Drug->Needle Flows

Caption: Mechanism of a constant force spring driving an auto-injector plunger.

G start Start: Mount Spring setup Set Test Parameters (Speed, Cycles, Limits) start->setup run_tension Perform Initial Tension Test setup->run_tension run_cycle Execute N Cycles run_tension->run_cycle check_force Measure Force Degradation run_cycle->check_force check_force->run_cycle Cycles < Target Force OK analyze Analyze Data (Force vs. Cycles) check_force->analyze Cycles = Target or Force Fail end End: Report Results analyze->end

References

AM-4668: A Technical Guide on Load Capacity and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-4668 is a potent and orally bioavailable agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] As a potential therapeutic agent for type 2 diabetes, this compound has demonstrated significant activity in preclinical studies, primarily through its ability to stimulate glucose-dependent insulin secretion.[3] This technical guide provides a comprehensive overview of the load capacity and limitations of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Function: GPR40 Agonism

This compound functions by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[3] This activation mimics the effect of endogenous long-chain free fatty acids, leading to an increase in insulin secretion in the presence of elevated glucose levels.[3] This glucose-dependent mechanism of action is a key characteristic of GPR40 agonists, potentially offering a reduced risk of hypoglycemia compared to other classes of insulin secretagogues.[3]

Quantitative Data Summary: Load Capacity

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its load capacity.

Parameter Cell Line Assay Value (EC₅₀) Reference
In Vitro PotencyA9 (human GPR40 transfected)IP₃ Accumulation Assay3.6 nM[2]
CHO (human GPR40 transfected)Aequorin Assay36 nM[4]
CHO (human GPR40 transfected)Aequorin Assay2.6 nM[1]
A9 (human GPR40 transfected)IP₃ Accumulation Assay8.4 nM[1]
Insulin SecretionIsolated pancreatic islets (human GPR40 knock-in mice)Insulin Secretion Assay55 nM[1][3]

Table 1: In Vitro Load Capacity of this compound

Species Metric Value Reference
RatClearance0.04 - 0.15 L/h/kg[1]
Half-life5.3 - 14 h[1]
Oral Bioavailability65 - 100%[1]
DogClearance0.04 - 0.15 L/h/kg[1]
Half-life5.3 - 14 h[1]
Oral Bioavailability65 - 100%[1]
Cynomolgus MonkeyClearance0.04 - 0.15 L/h/kg[1]
Half-life5.3 - 14 h[1]
Oral Bioavailability65 - 100%[1]

Table 2: Pharmacokinetic Profile of this compound

Limitations and Safety Profile

While this compound exhibits a promising preclinical profile, it is essential to consider its limitations and potential liabilities, particularly in the context of the broader class of GPR40 agonists.

Parameter Assay/Model Result Reference
CNS PenetrationRat Brain-to-Plasma Ratio (at 3h post 5mg/kg oral dose)0.02[1][3]
Cytochrome P450 InhibitionIn vitro CYP inhibition assaysMinimal toxicity/inhibition[1][5]
hERG Channel InhibitionIn vitro hERG channel assayNo inhibition[3][5]

Table 3: Safety and Selectivity Profile of this compound

A significant concern for the clinical development of GPR40 agonists has been the potential for liver toxicity, as observed with other compounds in this class, such as fasiglifam (TAK-875).[6] While specific long-term toxicology studies on this compound are not publicly available, its favorable in vitro safety profile, including minimal CYP inhibition, suggests a potentially lower risk.[1][5] The low central nervous system penetration of this compound is a deliberate design feature to minimize potential off-target effects in the brain, where GPR40 is also expressed but its function is less understood.[3][5]

Signaling Pathway and Experimental Workflows

GPR40 Signaling Pathway

Activation of GPR40 by this compound initiates a signaling cascade that culminates in insulin secretion. The diagram below illustrates this pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Insulin_Vesicles Insulin Vesicles Ca2_increase->Insulin_Vesicles Triggers Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling cascade initiated by this compound.

Experimental Workflow: In Vitro Potency Assessment

The following diagram outlines a general workflow for determining the in vitro potency of a GPR40 agonist like this compound using an IP₃ accumulation assay.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement IP₃ Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture GPR40-expressing cells (e.g., A9 cells) Plating 2. Seed cells into multi-well plates Cell_Culture->Plating Compound_Addition 3. Add varying concentrations of this compound Plating->Compound_Addition Incubation 4. Incubate for a defined period Compound_Addition->Incubation Lysis 5. Lyse cells to release intracellular components Incubation->Lysis IP3_Assay 6. Perform competitive binding assay for IP₃ quantification Lysis->IP3_Assay Detection 7. Measure signal (e.g., fluorescence polarization) IP3_Assay->Detection Curve_Fitting 8. Plot concentration-response curve Detection->Curve_Fitting EC50_Calc 9. Calculate EC₅₀ value Curve_Fitting->EC50_Calc

Caption: Workflow for GPR40 IP₃ accumulation assay.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are based on standard methodologies and the information available in the primary literature.

GPR40 IP₃ Accumulation Assay

This assay quantifies the intracellular concentration of inositol trisphosphate (IP₃), a second messenger produced upon Gq-coupled GPCR activation.

  • Cell Culture and Plating: A9 cells stably transfected with human GPR40 are cultured in appropriate media. Cells are then harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are washed with a buffer.

    • A phosphodiesterase inhibitor is added to prevent the degradation of IP₃.

    • The prepared concentrations of this compound are added to the respective wells.

    • The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for IP₃ accumulation.

  • Cell Lysis and IP₃ Detection:

    • A lysis buffer containing a detection agent (e.g., a fluorescently labeled IP₃ tracer and a specific IP₃ binding protein) is added to each well.

    • The plate is incubated to allow the competition between the cellular IP₃ and the tracer for binding to the protein.

  • Data Acquisition and Analysis:

    • The signal (e.g., fluorescence polarization) is measured using a plate reader.

    • A standard curve is generated using known concentrations of IP₃.

    • The concentration of IP₃ in the cell lysates is determined from the standard curve.

    • The data is then plotted as a concentration-response curve, and the EC₅₀ value is calculated using non-linear regression.

GPR40 Aequorin Assay

This assay measures intracellular calcium mobilization, another downstream event of Gq-coupled GPCR activation, using a calcium-sensitive photoprotein, aequorin.

  • Cell Culture: CHO cells stably co-expressing human GPR40 and aequorin are cultured in a selective medium.

  • Aequorin Reconstitution:

    • Cells are harvested and incubated with coelenterazine, the luciferin substrate for aequorin, in a serum-free medium for a defined period (e.g., 1-2 hours) in the dark to reconstitute the active photoprotein.

  • Assay Procedure:

    • The cells are washed and resuspended in an assay buffer.

    • A baseline luminescence reading is taken.

    • Varying concentrations of this compound are injected into the wells.

  • Data Acquisition and Analysis:

    • The luminescence signal, which is proportional to the intracellular calcium concentration, is measured immediately and continuously for a short period (e.g., 20-30 seconds) using a luminometer.

    • The peak or integrated luminescence response is recorded for each concentration.

    • The data is normalized to the maximum response and plotted as a concentration-response curve to determine the EC₅₀ value.

Conclusion

This compound is a potent GPR40 agonist with a favorable preclinical pharmacokinetic and in vitro safety profile.[1][3] Its high potency and oral bioavailability make it a promising candidate for further investigation as a treatment for type 2 diabetes.[1][2] However, the potential for class-related toxicities, such as hepatotoxicity, warrants careful evaluation in long-term studies.[6] The detailed characterization of its load capacity and limitations provides a solid foundation for its continued development and for the broader understanding of GPR40 as a therapeutic target.

References

An In-depth Technical Guide to the Core Mechanism of AM-4668, a GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial analysis of the topic "AM-4668 winch and pulley system" reveals a significant ambiguity. The designation "this compound" corresponds to a potent G-protein coupled receptor 40 (GPR40) agonist investigated for the treatment of type 2 diabetes.[1] Conversely, "this compound" is also the product number for a mechanical "2 Stage Climber in a Box," a literal winch and pulley system used in robotics.[2] Given the specified audience of researchers and drug development professionals and the request for information on signaling pathways and experimental protocols, this guide will focus exclusively on the pharmacological compound this compound. The term "winch and pulley system" is interpreted as a metaphor for the molecular mechanism of action of this compound.

Introduction

This compound is a synthetic small-molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 has emerged as a compelling therapeutic target for type 2 diabetes because it is highly expressed in pancreatic β-cells and plays a crucial role in the potentiation of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs).[3][4] Agonists like this compound mimic the action of endogenous long-chain FFAs, activating the receptor to enhance insulin release in a glucose-dependent manner.[3][5] This glucose dependency is a significant advantage, as it reduces the risk of hypoglycemia, a common and dangerous side effect of other insulin secretagogues like sulfonylureas.[3][5]

The "winch and pulley" metaphor can be conceptualized as the binding of this compound (the winch) initiating a conformational change in the GPR40 receptor that "pulls" on intracellular G-proteins, thereby setting in motion a cascade of signaling events (the pulley system) that culminates in the exocytosis of insulin-containing granules.

Quantitative Data

The potency of this compound has been characterized in various in vitro assays. The half-maximal effective concentration (EC50) is a key measure of a drug's potency, representing the concentration at which it elicits 50% of its maximal effect.[6]

CompoundAssay TypeCell LineMeasured EffectEC50 (nM)Reference
This compound IP3 AssayA9 cells (GPR40 transfected)Inositol Trisphosphate Production3.6[1]
This compound Aequorin AssayCHO cells (GPR40 transfected)Intracellular Ca2+ Mobilization36[1]

Core Mechanism of Action: The GPR40 Signaling Cascade

The activation of GPR40 by agonists like this compound triggers a complex intracellular signaling cascade, primarily through the Gαq protein pathway, although some agonists can also engage the Gαs pathway.[3][7][8]

  • Receptor Binding and Gαq Activation: this compound binds to a specific pocket on the GPR40 receptor.[9] This induces a conformational change, activating the associated heterotrimeric G-protein and causing the Gαq subunit to exchange GDP for GTP.[4][8]

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[3][4][10]

  • Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5][10]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[3][5][10] This sharp increase in intracellular calcium is a primary driver for the fusion of insulin-containing vesicles with the cell membrane.[5]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which further promotes insulin secretion.[10] Some research also suggests DAG is a key event that may activate Protein Kinase D (PKD), leading to changes in the actin cytoskeleton that facilitate insulin granule movement and release.[3][11]

  • Incretin Secretion (Dual Action): In addition to its direct action on pancreatic β-cells, GPR40 is also expressed on enteroendocrine cells (L-cells) in the gut.[5][8] Agonist binding here stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][12] GLP-1 further amplifies glucose-dependent insulin secretion from the pancreas, contributing to the overall glucose-lowering effect.[5] Some GPR40 agonists, often termed "full agonists" or "AgoPAMs," are particularly effective at stimulating this pathway by additionally engaging Gαs signaling, which increases intracellular cAMP levels.[7][12][13]

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AM4668 This compound GPR40 GPR40 Receptor AM4668->GPR40 Binds PLC Phospholipase C (PLC) GPR40->PLC Activates via Gαq PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates InsulinVesicle Insulin Vesicle PKC->InsulinVesicle Promotes Fusion Ca_Increase ↑ Intracellular [Ca²⁺] Ca_ER->Ca_Increase Ca_Increase->InsulinVesicle Promotes Fusion InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease

GPR40 Gαq-mediated signaling pathway in pancreatic β-cells.

Experimental Protocols

The characterization of this compound and similar GPR40 agonists relies on a set of established in vitro and in vivo experimental protocols.

This assay quantifies the production of inositol trisphosphate (IP3), a key second messenger in the Gαq pathway, following receptor activation.

  • Objective: To determine the potency (EC50) and efficacy of a test compound in activating the GPR40-Gαq-PLC signaling axis.

  • Methodology:

    • Cell Culture: A stable cell line, such as A9 or HEK293 cells, is engineered to express the human GPR40 receptor.[1][14] Cells are cultured in appropriate media and plated into multi-well plates.

    • Compound Incubation: Cells are treated with varying concentrations of the test compound (e.g., this compound).

    • Cell Lysis & IP3 Measurement: After a defined incubation period, the reaction is stopped, and cells are lysed. The concentration of IP3 in the cell lysate is measured, typically using a competitive binding assay kit (e.g., radioimmunoassay or ELISA-based methods).

    • Data Analysis: The amount of IP3 produced is plotted against the compound concentration. A dose-response curve is generated, and the EC50 value is calculated.[14]

This assay measures the mobilization of intracellular calcium, another critical downstream event of GPR40 activation.

  • Objective: To assess a compound's ability to trigger calcium release as a functional readout of GPR40 activation.

  • Methodology:

    • Cell Line: A cell line, often Chinese Hamster Ovary (CHO) cells, is co-transfected to express both the GPR40 receptor and a photoprotein like aequorin.[14] Aequorin emits light in the presence of calcium.

    • Aequorin Loading: Cells are incubated with a co-factor (coelenterazine) that is required for aequorin's light-emitting function.

    • Compound Addition: The multi-well plate containing the cells is placed in a luminometer. The test compound is injected into the wells at various concentrations.

    • Signal Detection: The luminometer measures the light flashes produced as intracellular calcium levels rise and bind to aequorin.

    • Data Analysis: The light intensity is plotted against compound concentration to generate a dose-response curve and calculate the EC50.

This is a standard preclinical animal model to evaluate the glucose-lowering efficacy of a compound.

  • Objective: To determine if a GPR40 agonist can improve glucose disposal and enhance insulin secretion in a living organism.

  • Methodology:

    • Animal Model: The test is typically performed in mice or rats, including diabetic models like Zucker Diabetic Fatty (ZDF) rats.[13]

    • Fasting: Animals are fasted overnight to establish a baseline blood glucose level.

    • Compound Administration: The test compound (e.g., this compound) or a vehicle control is administered orally.[15]

    • Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose is administered orally or via intraperitoneal injection.

    • Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

    • Analysis: Blood glucose levels are measured for each time point. Plasma can also be collected to measure insulin and GLP-1 levels.

    • Data Interpretation: Efficacy is determined by the compound's ability to reduce the glucose excursion (the rise and fall of blood glucose) compared to the vehicle control. An increase in plasma insulin levels following the glucose challenge confirms the compound's mechanism of action.

References

An In-depth Technical Guide to Telescoping Arm Designs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, design considerations, and performance characteristics of telescoping arms. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who are exploring the use of robotic and automated systems in laboratory and manufacturing environments.

Core Principles of Telescoping Arm Design

Telescoping arms, also known as extendable or retractable arms, are mechanisms designed to extend and retract, providing a variable reach for a robotic manipulator or other automated systems. The fundamental principle involves a series of nested segments that slide relative to one another, allowing the arm to achieve a compact form when retracted and a significantly longer reach when extended. This capability is particularly advantageous in applications where space is limited, or a long, adjustable reach is required.

Key Design Considerations

Before selecting or designing a telescoping arm, it is crucial to define the primary operational requirements. These include:

  • Payload Capacity: The maximum weight the arm is required to lift and manipulate at full extension.

  • Extension Length and Ratio: The maximum required reach and the ratio of the extended length to the retracted length.

  • Speed and Acceleration: The required velocity and acceleration for the extension and retraction movements.

  • Positional Accuracy and Repeatability: The precision with which the arm can reach a target position and consistently return to it.

  • Operating Environment: Factors such as temperature, humidity, and potential exposure to corrosive substances.

  • Duty Cycle: The frequency and duration of operation.

Mechanisms and Actuation Methods

The extension and retraction of a telescoping arm are achieved through various mechanisms, each driven by a specific type of actuator. The choice of mechanism and actuator is critical to the arm's overall performance.

Common Telescoping Mechanisms

Two primary designs for the mechanical structure of telescoping arms are prevalent:

  • Nested Tubes: This is the most common design, where hollow tubes of decreasing cross-section slide within one another.

  • Sliding Rails: This design utilizes linear rails and bearings to guide the moving sections, often providing smoother motion and higher precision.

Actuation Methods

The force required to extend and retract the telescoping sections is provided by an actuator. The main types of actuators used in telescoping arm designs include:

  • Hydraulic Actuators: These are ideal for heavy-duty applications requiring high force, utilizing pressurized fluid to move the arm's sections.

  • Pneumatic Actuators: Best suited for lightweight and fast-response applications, these actuators use compressed air.

  • Electric Motors: This category includes DC, stepper, and servo motors, which are commonly used in small to medium-load robotic arms due to their precise control.

  • Linear Actuators: These are often used for controlling the telescoping motion and can be driven by various means, including screws, belts, or rack and pinion systems.

  • Belt-Driven Systems: A high-tensile timing belt is used to drive the extension and retraction of the segments, often enabling high speeds.

  • Rack and Pinion Systems: A rotating pinion gear engages with a linear rack to produce linear motion, providing a robust and precise method of extension.

  • Cable-Driven Systems: Pulleys and cables are used as the transmission system, often actuated by a single motor, which can be a cost-effective solution.

Materials in Telescoping Arm Construction

The selection of materials is a critical aspect of telescoping arm design, directly impacting its strength, weight, and durability.

MaterialAdvantagesDisadvantagesCommon Applications
Aluminum Alloys Lightweight, good strength-to-weight ratio, corrosion resistant.[1]Lower strength and stiffness compared to steel.General-purpose robotics, automation where weight is a concern.
Steel Alloys High strength, durability, and stiffness.[1]Heavy, susceptible to corrosion if not treated.Heavy-duty industrial applications, construction equipment.
Carbon Fiber Composites Very high strength-to-weight ratio, high stiffness, excellent fatigue resistance.High cost, complex manufacturing process.Aerospace, high-performance robotics, applications requiring minimal deflection.
Fiberglass Good strength-to-weight ratio, flexible, good electrical insulator.[1]Lower stiffness than carbon fiber or steel.Applications requiring flexibility, electrical insulation.

Quantitative Performance Data

The following tables summarize key performance metrics for various types of telescoping mechanisms based on commercially available products. This data is intended to provide a comparative overview to aid in the selection process.

Table 1: Performance of Hydraulic Telescopic Cylinders
Model/TypeNumber of StagesStroke Length (inches)Lifting Capacity (tonnes)Max Working Pressure (PSI)
Commercial Tipping Cylinders2 - 5Varies2 - 212610
Multi-Stage Hydraulic Cylinder3108-2500[2]
Enerpac RT-SeriesMulti-stage10.6 - 23.615 - 35-
Table 2: Performance of Pneumatic Telescoping Masts
SeriesMax Extended Height (m)Max Headload (kg)Number of Sections
Clark Masts WT Series2 - 3015 - 150Up to 9[3]
Clark Masts XT Series2 - 34Up to 400Up to 9[3]
Clark Masts TM Series2 - 34Up to 500Up to 9[3]
Will-Burt Heavy-Duty (Locking)Up to 50Up to 240-
Will-Burt Military (Locking)Up to 30Up to 205-
Table 3: Performance of Electric Linear Actuators & Slides
Actuator TypeMax Load CapacityMax SpeedStroke LengthRepeatability
Belt-Driven Up to 10,000 lbsUp to 15,240 mm/sUp to 152.4 m+/- 0.0254 mm[4]
Macron Dynamics MTA-R20250 lbs3,000 mm/s--
ATO Belt Driven (100W)10 kg2000 mm/s100 - 1800 mm±0.04 mm[5]
ATO Belt Driven (200W)25 kg2000 mm/s100 - 3050 mm-
Rack and Pinion Up to 185 KgUp to 2010 mm/sUp to 5700 mm+/- 0.08 mm[6]
Ondrives.US RPA SeriesUp to 60 Kg-10 - 30 mm-
Heavy-Duty Slides
Accuride 9301EUp to 600 lbs---
GSF Promounts DTS RangeUp to 2,410 kg< 0.3 m/s--

Experimental Protocols for Performance Evaluation

To ensure the reliability and performance of telescoping arms, standardized testing is essential. The following protocols are derived from established standards such as ISO 9283 ("Manipulating industrial robots — Performance criteria and related test methods").

Positional Accuracy and Repeatability Test

Objective: To determine the ability of the telescoping arm's end-effector to achieve a commanded pose (position and orientation) and to consistently return to that pose.

Methodology:

  • Test Environment: The test should be conducted in a stable environment with controlled temperature and humidity, free from vibrations.

  • Measurement System: A high-precision measurement system, such as a laser tracker or an optical coordinate measuring machine (CMM), is required.

  • Test Volume: A defined test volume, often a cube, is established within the robot's workspace.

  • Procedure: a. Command the telescoping arm to move its end-effector to a series of target poses within the test volume. b. At each pose, measure the actual position and orientation of the end-effector using the measurement system. c. Repeat the movement to each target pose multiple times (e.g., 30 times as recommended by ISO 9283) from the same direction. d. Calculate the positional accuracy as the deviation between the commanded and the mean of the achieved positions. e. Calculate the repeatability as the radius of the sphere that encompasses all the achieved positions for a single target pose.

Load-Deflection Test

Objective: To measure the deflection of the telescoping arm at its end-effector under various load conditions and extension lengths.

Methodology:

  • Setup: Securely mount the base of the telescoping arm.

  • Instrumentation: Attach a displacement sensor (e.g., a laser displacement sensor or a dial indicator) to measure the vertical and horizontal deflection of the arm's end-effector. Strain gauges can also be placed at critical points along the arm to measure stress.

  • Procedure: a. Extend the arm to a specific length. b. Apply a series of known loads incrementally to the end-effector. c. Record the deflection at each load increment. d. Repeat the process for different extension lengths. e. Plot the load versus deflection for each extension length to characterize the arm's stiffness.

Dynamic Performance Test

Objective: To evaluate the arm's performance during motion, including its ability to follow a defined path at various speeds.

Methodology:

  • Path Definition: Program the telescoping arm to follow a specific path (e.g., a straight line, a circle) at various speeds and accelerations.

  • Measurement: Use a dynamic measurement system (e.g., a laser tracker) to continuously record the position of the end-effector as it moves along the path.

  • Analysis: Compare the actual path traced by the end-effector to the commanded path to determine path accuracy and deviation.

Visualizations of Core Concepts

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in telescoping arm design and testing.

Telescoping_Mechanism_Types cluster_mechanisms Telescoping Mechanisms cluster_actuators Actuation Methods Nested Tubes Nested Tubes Hydraulic Hydraulic Nested Tubes->Hydraulic driven by Pneumatic Pneumatic Nested Tubes->Pneumatic driven by Electric Motor Electric Motor Nested Tubes->Electric Motor driven by Cable Drive Cable Drive Nested Tubes->Cable Drive driven by Sliding Rails Sliding Rails Belt Drive Belt Drive Sliding Rails->Belt Drive driven by Rack & Pinion Rack & Pinion Sliding Rails->Rack & Pinion driven by Telescoping Arm Telescoping Arm Telescoping Arm->Nested Tubes can be Telescoping Arm->Sliding Rails can be

Caption: Types of telescoping mechanisms and their common actuation methods.

Performance_Testing_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis Define Test Volume Define Test Volume Select Measurement System Select Measurement System Define Test Volume->Select Measurement System Mount Telescoping Arm Mount Telescoping Arm Select Measurement System->Mount Telescoping Arm Execute Commanded Motion Execute Commanded Motion Mount Telescoping Arm->Execute Commanded Motion Apply Loads Apply Loads Execute Commanded Motion->Apply Loads Record Data Record Data Apply Loads->Record Data Calculate Accuracy & Repeatability Calculate Accuracy & Repeatability Record Data->Calculate Accuracy & Repeatability Analyze Load vs. Deflection Analyze Load vs. Deflection Calculate Accuracy & Repeatability->Analyze Load vs. Deflection Determine Path Deviation Determine Path Deviation Analyze Load vs. Deflection->Determine Path Deviation End End Determine Path Deviation->End Start Start Start->Define Test Volume

Caption: General workflow for performance testing of telescoping arms.

Design_Selection_Logic node_process node_process Start Start Define Requirements Define Requirements Start->Define Requirements High Payload? High Payload? Define Requirements->High Payload? Hydraulic Hydraulic High Payload?->Hydraulic Yes High Speed? High Speed? High Payload?->High Speed? No Final Design Final Design Hydraulic->Final Design Belt Drive Belt Drive High Speed?->Belt Drive Yes High Precision? High Precision? High Speed?->High Precision? No Belt Drive->Final Design Rack & Pinion / Linear Actuator Rack & Pinion / Linear Actuator High Precision?->Rack & Pinion / Linear Actuator Yes General Purpose General Purpose High Precision?->General Purpose No Rack & Pinion / Linear Actuator->Final Design General Purpose->Final Design

Caption: Simplified decision logic for selecting a telescoping arm actuation method.

References

Methodological & Application

AM-4668 assembly guide for FRC robot

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Assembly of the AM-4668 2-Stage Climber in a Box for FRC Robots.

Introduction

The this compound, also known as the 2-Stage Climber in a Box, is a mechanical assembly designed for use in the FIRST Robotics Competition (FRC).[1][2][3] It provides a telescoping mechanism to allow a robot to climb and hang on a bar, a common challenge in FRC games.[3] This document provides a detailed protocol for the assembly of the this compound, intended for teams and individuals participating in FRC. The mechanism utilizes a "spring out, winch back" system, employing constant force springs for extension and a winch with Dyneema rope for retraction.[3] The assembled weight of the 2-stage climber, without a motor or gearbox, is approximately 6 pounds.[3]

Materials

The this compound kit contains several sub-kits and individual components. The primary components are listed below.

Component Kits:[3]
Kit NameProduct Number
Hook Kitam-4660
1.5 in. to 1.0 in. Tubing Bearing Kitam-4661
2.0 in. to 1.5 in. Tubing Bearing Kitam-4662
2.0 in. Winch Kitam-4664
Structural Components:[2][3]
ComponentProduct NumberQuantity
2" x 2" x 0.062" Aluminum Square Tubing, 30 in.am-4770-301
1.5" x 1.5" x 0.062" Aluminum Square Tubing, 30 in.am-4669-301
1.0" x 1.0" x 0.062" Aluminum Square Tubing, 30 in.am-4203-301

A comprehensive list of individual parts including fasteners, bearings, spacers, and plates can be found in the official assembly guide.[2]

Experimental Protocol: Assembly of the this compound

This protocol details the step-by-step assembly of the this compound 2-Stage Climber in a Box. The plates within the kits are designed to be used as drill guides for the aluminum tubing, requiring no precision machining.[3]

I. Pre-Assembly of Major Components
  • Hook Assembly :

    • Align the two Hook Plates (am-4654) with five 1" long spacers (am-3876) positioned between them.[4][5]

    • Insert 10-32 x 1.5" socket head cap screws (SHCS) (am-1014) through the plates and spacers, securing them with 10-32 nylock jam nuts (am-1063).[4][5] This initial assembly will also serve as a drill guide.[4][5]

  • Winch Plate Assembly :

    • Align the two Winch Plates (am-4646) with four 2.0" 3/8 OD round spacers (am-1600).[2][4]

    • Loosely fasten the assembly with 10-32 screws and nylock nuts. This assembly will be used as a drill guide for the outermost box tube.[4][5]

  • Bearing Plate Assemblies (1.5" to 1.0" and 2.0" to 1.5") :

    • For the 1.5" to 1.0" transition, align the two 1.5" Bearing Plates (am-4644) with four 1.5" 3/8 OD round spacers (am-1599).[1][2]

    • For the 2.0" to 1.5" transition, align the two 2.0" Bearing Plates (am-4645) with four 2.0" 3/8 OD round spacers (am-1600).[2]

    • Loosely add 10-32 screws and nuts to these assemblies, as they will also serve as drill guides.[4][5]

II. Drilling of Box Tubes
  • General Drilling Tips : Ensure the drill bit is kept straight and perpendicular to the tube surface. Avoid applying excessive pressure that could deform the tube. After drilling, remove all chips and burrs from the inside and outside of the tubes.[2][5]

  • Drilling Process :

    • Use the pre-assembled Hook, Winch, and Bearing Plate assemblies as drill guides.

    • Clamp the guides onto the appropriate aluminum tubes at the designated locations as per the assembly manual.[2][5]

    • Use a #7 (0.201") drill bit for the screw holes.[2][5]

    • For the rope pass-through hole on the winch tube, first drill a pilot hole and then enlarge it to approximately 1.125" using a step drill bit. Ensure the edges of this hole are smooth and deburred.[2]

III. Final Assembly
  • Stage 1 Assembly (1.0" inside 1.5" tube) :

    • Attach the constant force springs (am-4657) to the 1.0" tube using 10-32 x 0.375" patch screws and nylock nuts. The screw head should be on the same side as the spring coil.[4]

    • Secure the Inside Slider Blocks (am-4629) and the 1.5" to 1.0" Bearing Plate Assembly to the top of the 1.5" tube.[2]

    • Assemble the spacers, washers, and 608 bearings (am-4456) alongside the spring.[2]

    • Insert the 1.0" tube assembly into the 1.5" tube.

  • Stage 2 Assembly (1.5" inside 2.0" tube) :

    • Repeat the process from Stage 1, using the 1.5" tube assembly and inserting it into the 2.0" tube. The 2.0" to 1.5" Bearing Plate Assembly will be used here.[2]

  • Winch and Hook Installation :

    • Attach the completed hook assembly to the end of the 1.0" box tube.[2]

    • Mount the winch assembly onto the 2.0" box tube.

    • Secure the 3 mm Dyneema rope to the winch spool and attach your chosen planetary gearbox to the winch plates.[2][3] A 2-inch long 1/2-inch hex output shaft is recommended for the gearbox.[3]

Assembly Workflow Diagram

The following diagram illustrates the logical flow of the assembly process for the this compound.

Assembly workflow for the this compound Climber.

References

Application Notes: Integration of AM-4668 into a Custom Robot Chassis for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the integration and application of AM-4668, a selective kinase inhibitor, into a custom automated robotic platform for high-throughput screening (HTS). It includes detailed protocols for compound handling, robotic system integration, and a cell-based assay workflow. Additionally, it presents key physicochemical data and visual diagrams of the compound's signaling pathway and the experimental workflow to ensure seamless adoption and execution of experiments.

Introduction to this compound

This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2. Its mechanism of action involves the allosteric inhibition of MEK1/2, preventing the phosphorylation of ERK1/2 and subsequently blocking downstream signaling cascades that are often implicated in cancer cell proliferation and survival. The integration of this compound into an automated workflow allows for precise and reproducible screening of its effects on various cell lines, facilitating drug discovery and development processes.

Physicochemical Properties of this compound

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₂₁H₁₆N₅O₂F₃
Molecular Weight 443.38 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO: ≥ 50 mg/mL (≥ 112.77 mM) Ethanol: < 1 mg/mL Water: Insoluble
Purity (HPLC) >99.5%
IC₅₀ (MEK1) 2.5 nM
Storage Store at -20°C, protect from light

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound for use in automated experiments.

  • Reagents and Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated precision balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound vial to room temperature for at least 15 minutes before opening.

    • Weigh out the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh 4.43 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder. For 4.43 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution for 2-3 minutes until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol for Integration of this compound into a Custom Robot Chassis

This protocol details the integration of the prepared this compound stock solution into a custom liquid handling robot for automated dispensing.

  • System Requirements:

    • Custom robot chassis equipped with a multi-channel liquid handling head (e.g., 96- or 384-channel).

    • Source plate (e.g., 96-well plate for stock solution).

    • Destination plates (e.g., 384-well cell culture plates).

    • Control software for the robotic system.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Create a serial dilution of the stock solution in a 96-well source plate using anhydrous DMSO to generate the desired concentration range for the dose-response curve (e.g., 10 mM to 10 nM).

    • Load the source plate containing the this compound serial dilutions onto the designated deck position of the robot chassis.

    • Load the destination 384-well plates, previously seeded with cells, onto the robot deck.

    • Program the liquid handling robot to perform the following steps:

      • Aspirate the specified volume of this compound from the source plate.

      • Dispense the compound into the corresponding wells of the destination plates.

      • Ensure proper mixing of the compound with the cell culture medium in each well.

    • Include appropriate controls in the plate layout, such as vehicle-only (DMSO) wells and positive/negative control compounds.

    • Execute the automated protocol.

Visualization of Signaling Pathway and Workflow

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the MAPK/ERK signaling cascade.

AM4668_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation AM4668 This compound AM4668->MEK Inhibition

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

Automated Experimental Workflow

The diagram below outlines the logical workflow for a high-throughput cell viability assay using this compound on a custom robot chassis.

Automated_Workflow cluster_prep Preparation cluster_robot Robotic System Execution cluster_assay Assay & Data Acquisition PrepStock Prepare this compound Stock Solution SerialDilution Create Serial Dilutions in Source Plate PrepStock->SerialDilution LoadPlates Load Source & Destination Plates onto Robot Deck SerialDilution->LoadPlates SeedCells Seed Cells in Destination Plates SeedCells->LoadPlates DispenseCompound Automated Dispensing of this compound LoadPlates->DispenseCompound Incubate Incubate Plates (e.g., 72 hours) DispenseCompound->Incubate AddReagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubate->AddReagent ReadPlate Read Luminescence on Plate Reader AddReagent->ReadPlate AnalyzeData Data Analysis: IC₅₀ Curve Generation ReadPlate->AnalyzeData

Application Notes and Protocols for Programming the AM-4668 Climber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AM-4668 "Climber in a Box" is a robust, two-stage, telescoping linear actuator mechanism. While originally designed for robotics competitions, its precise and repeatable motion capabilities make it a valuable tool for various laboratory and research applications. When paired with a suitable motor and controller, the this compound can be programmed to perform tasks requiring accurate vertical positioning, such as sample dipping, automated sensor measurements, or precise placement of components in an experimental setup.

This document provides detailed application notes and protocols for programming the this compound climber assembly using LabVIEW, Java, and C++. The focus is on interfacing with common motor controllers used in robotics and automation, and implementing feedback control for precise and repeatable movements.

System Architecture

The control of the this compound climber is achieved by programming a motor controller, which in turn drives a motor connected to the climber's winch. For precise control, feedback from sensors such as encoders (to track position) and limit switches (to define the limits of travel) is essential. The central control unit, in this context, would be a programmable device like a National Instruments roboRIO or a similar microcontroller capable of running LabVIEW, Java, or C++ code.

SystemArchitecture cluster_0 Control System cluster_1 Actuator System cluster_2 Feedback System roboRIO roboRIO / Microcontroller Motor_Controller Motor Controller (e.g., SPARK MAX, Talon SRX) roboRIO->Motor_Controller Control Signal (CAN/PWM) Motor DC Motor Motor_Controller->Motor Power AM4668 This compound Climber Motor->AM4668 Mechanical Actuation Encoder Encoder Motor->Encoder Encoder->roboRIO Position Data Limit_Switches Limit Switches Limit_Switches->roboRIO End-stop Signals

Control system overview for the this compound climber.

Quantitative Data Summary

The performance of the programmed this compound climber can be characterized by several key parameters. The following tables provide a summary of typical specifications and achievable performance metrics.

Table 1: Mechanical and Electrical Specifications

ParameterValueNotes
Maximum Travel (per stage)24.5 inches[1]
Number of Stages2
Motor TypeBrushed or Brushless DCDependent on user selection and motor controller.
Recommended Motor ControllerSPARK MAX, Talon SRX, Victor SPXOr any CAN or PWM-based motor controller.
Input Voltage12 VDC (typical)Dependent on motor and controller specifications.
Communication InterfaceCAN, PWM, USB[2]

Table 2: Performance Metrics with PID Control

MetricTypical ValueFactors Influencing Performance
Positional Accuracy± 0.5 mmEncoder resolution, PID tuning, mechanical backlash.
Repeatability± 0.2 mmConsistent homing procedure, stable PID control.
Maximum SpeedVariableMotor RPM, gearing, and applied voltage.
Response Time< 100 msPID tuning, motor torque.

Experimental Protocols

Protocol 1: System Calibration and Homing

Objective: To establish a consistent reference point (zero position) for the climber mechanism.

Methodology:

  • Hardware Setup:

    • Mount a "normally closed" limit switch at the fully retracted position of the climber's first stage.

    • Connect the limit switch to a digital input port on the roboRIO or microcontroller.

    • Connect the motor controller (e.g., SPARK MAX) to the motor and the CAN bus of the roboRIO.

    • Ensure an encoder is mounted on the motor or gearbox output shaft and connected to the motor controller or roboRIO.

  • Software Implementation:

    • In the initialization section of your code, configure the motor controller and the digital input for the limit switch.

    • Implement a "homing" function that performs the following steps:

      • Slowly drive the climber downwards (retracting) at a low power setting.

      • Continuously monitor the state of the limit switch.

      • When the limit switch is triggered (i.e., the circuit opens), stop the motor.

      • Reset the encoder's position value to zero.[3]

  • Execution:

    • Run the homing function upon system startup or when a re-calibration is required.

HomingProtocol start Start Homing move_down Move Climber Down (Slow) start->move_down check_limit Limit Switch Triggered? move_down->check_limit check_limit->move_down No stop_motor Stop Motor check_limit->stop_motor Yes reset_encoder Reset Encoder to Zero stop_motor->reset_encoder end Homing Complete reset_encoder->end

Workflow for the homing protocol.

Protocol 2: Precise Positioning with PID Control

Objective: To move the climber to a specific vertical position with high accuracy and repeatability.

Methodology:

  • Prerequisites:

    • The system must be successfully calibrated using the homing protocol.

  • Software Implementation:

    • Implement a Proportional-Integral-Derivative (PID) control loop.[4][5][6] The PID controller will calculate the motor output based on the error between the desired position (setpoint) and the current position (read from the encoder).

    • Proportional (P) term: Provides an output proportional to the current error. A higher P gain results in a faster response but can lead to instability.

    • Integral (I) term: Eliminates steady-state error by accumulating past errors.

    • Derivative (D) term: Dampens the response and reduces overshoot by considering the rate of change of the error.

    • The PID gains (kP, kI, kD) will need to be tuned for optimal performance. Start with a small kP value and kI and kD set to zero. Gradually increase kP until the system starts to oscillate, then reduce it slightly. Then, introduce a small kI to correct for steady-state error and a small kD to reduce overshoot.

  • Execution:

    • Provide a desired position (setpoint) to the PID controller.

    • The PID controller will continuously calculate and send a new output to the motor controller until the current position matches the setpoint.

PID_Control_Logic setpoint Desired Position (Setpoint) error Error setpoint->error + current_pos Current Position (from Encoder) current_pos->error - pid PID Controller (kP, kI, kD) error->pid motor_output Motor Output pid->motor_output

Logical flow of the PID control loop.

Programming Language Implementations

The following sections provide example code snippets for controlling a motor connected to the this compound climber. These examples assume the use of a REV Robotics SPARK MAX motor controller, but the principles are applicable to other controllers with their respective libraries.

LabVIEW

In a LabVIEW FRC project, you would use the WPI Library and the REV Robotics VIs.

  • Begin.vi: Open the SPARK MAX motor controller using its CAN ID and store the reference in the registry.

  • Teleop.vi (or a periodic task VI): In a loop, read the joystick input (for manual control) or a setpoint, and use the "SPARK MAX Set Output.vi" to command the motor. For PID control, you would read the encoder value, calculate the error, and feed it into a PID VI, which then outputs the value for the motor.

LabVIEW_Workflow begin Begin.vi Open SPARK MAX (by CAN ID) teleop Teleop.vi (Loop) Read Setpoint Read Encoder PID Calculation Set Motor Output begin->teleop Motor Reference finish Finish.vi Close Motor Ref teleop->finish On Stop

LabVIEW program structure.

Java

This example uses the REV Robotics library for Java.

C++

This example uses the REV Robotics library for C++.

Conclusion

The this compound climber, when properly integrated with a motor, controller, and feedback sensors, provides a versatile platform for automated, precise vertical motion in a research setting. By implementing the protocols and programming principles outlined in this document, researchers, scientists, and drug development professionals can adapt this hardware for a wide range of applications requiring reliable and repeatable linear actuation. The choice of programming language—LabVIEW, Java, or C++—can be made based on the existing expertise and the specific requirements of the control system.

References

Application Notes and Protocols for AM-4668: A Potent FFA1 (GPR40) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-4668 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). These dual mechanisms make FFA1 an attractive therapeutic target for type 2 diabetes. This compound serves as a valuable research tool for studying the physiological roles of FFA1 and for the discovery and development of novel therapeutics for metabolic diseases.

These application notes provide an overview of the biological activity of this compound, protocols for key in vitro and in vivo experiments, and a summary of its signaling pathways.

Data Presentation

In Vitro Efficacy of this compound
Assay TypeCell LineParameterValue (nM)Reference
IP₃ AssayGPR40-transfected A9 cellsEC₅₀3.6[1]
Aequorin AssayGPR40-transfected CHO cellsEC₅₀36[1]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Activation of the FFA1/GPR40 receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in Ca²⁺ is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Some FFA1 agonists have also been shown to couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This can further enhance insulin secretion.

FFA1/GPR40 Signaling Pathway Diagram

FFA1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AM4668 This compound FFA1 FFA1/GPR40 AM4668->FFA1 Binds to Gq Gαq/11 FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion Leads to

Caption: FFA1/GPR40 Signaling Cascade.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes how to measure the ability of this compound to induce an increase in intracellular calcium in cells expressing the FFA1/GPR40 receptor.

Materials:

  • CHO or HEK293 cells stably expressing human FFA1/GPR40

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • DMSO (for compound dilution)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture:

    • Culture FFA1/GPR40 expressing cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response curve.

  • Measurement of Calcium Flux:

    • After incubation, wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Program the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for Fluo-8).

    • Establish a baseline fluorescence reading for a few seconds.

    • Automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

This protocol details the procedure for measuring the effect of this compound on insulin secretion from isolated pancreatic islets in the presence of low and high glucose concentrations.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or human)

  • Islet culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • Glucose solutions (prepared in KRBH at low, e.g., 2.8 mM, and high, e.g., 16.7 mM, concentrations)

  • This compound

  • DMSO

  • Insulin ELISA kit

  • Acid-ethanol (for islet insulin content extraction)

Procedure:

  • Islet Culture and Preparation:

    • Culture isolated islets overnight to allow for recovery.

    • On the day of the experiment, hand-pick islets of similar size into fresh culture medium.

  • Pre-incubation:

    • Wash the islets with KRBH containing low glucose (2.8 mM).

    • Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal secretory state.

  • GSIS Assay:

    • Divide the islets into treatment groups (e.g., 5-10 islets per replicate).

    • Basal Secretion: Incubate one set of groups in KRBH with low glucose (with and without this compound) for 1 hour at 37°C.

    • Stimulated Secretion: Incubate another set of groups in KRBH with high glucose (with and without this compound) for 1 hour at 37°C.

    • At the end of the incubation period, collect the supernatant (which contains the secreted insulin).

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Insulin Content Normalization (Optional but Recommended):

    • To account for variations in islet size, the secreted insulin can be normalized to the total insulin content.

    • After collecting the supernatant, lyse the islets in each replicate with acid-ethanol to extract the remaining insulin.

    • Measure the insulin concentration in the acid-ethanol lysate.

    • Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular).

  • Data Analysis:

    • Compare the amount of insulin secreted in the presence of this compound to the vehicle control at both low and high glucose concentrations.

    • A significant increase in insulin secretion in the high glucose condition in the presence of this compound indicates potentiation of GSIS.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is for assessing the in vivo efficacy of this compound in improving glucose tolerance in a mouse model.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)

  • Glucose solution (e.g., 20% glucose in sterile water)

  • Blood glucose meter and test strips

  • Oral gavage needles

  • Micro-centrifuge tubes for blood collection (if plasma insulin is to be measured)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate the mice to the housing conditions for at least one week.

    • Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Measurements:

    • Record the body weight of each mouse.

    • Obtain a baseline blood glucose reading (t= -30 min) from a tail snip.

  • Compound Administration:

    • Administer this compound or vehicle orally by gavage at a specific time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge:

    • At t=0 min, administer a glucose solution orally by gavage (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring:

    • Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Sampling for Insulin (Optional):

    • At specified time points, collect a small volume of blood into tubes containing an anticoagulant (e.g., EDTA) for subsequent measurement of plasma insulin levels by ELISA.

  • Data Analysis:

    • Plot the blood glucose concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

    • Compare the AUC values between the this compound treated group and the vehicle-treated group. A significant reduction in the glucose AUC indicates improved glucose tolerance.

    • If measured, compare plasma insulin levels between the groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_data Data Output Ca_Assay Intracellular Calcium Mobilization Assay GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Ca_Assay->GSIS_Assay Confirm Functional Activity EC50 EC₅₀ Value Ca_Assay->EC50 OGTT Oral Glucose Tolerance Test (OGTT) GSIS_Assay->OGTT Validate In Vivo Potential Insulin_Potentiation Insulin Secretion Potentiation GSIS_Assay->Insulin_Potentiation Glucose_Lowering Blood Glucose Lowering OGTT->Glucose_Lowering

Caption: Experimental Workflow for this compound.

Disclaimer

This compound is for research use only and is not for human or veterinary use. The information provided in these application notes is for guidance and should be adapted to specific experimental conditions. Researchers should always follow appropriate laboratory safety procedures.

References

Application Note: Modulating Fibroblastic Reticular Cell Activity with Compound AM-HYPO to Overcome Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AM-4668" is not recognized in publicly available scientific literature as a therapeutic agent or research chemical. Similarly, "FRC end-game challenges" is not a standard biomedical term. This document presents a hypothetical application based on the plausible interpretation that "FRC" refers to Fibroblastic Reticular Cells and the "challenge" relates to late-stage immunotherapy resistance. Compound AM-HYPO is a fictional molecule created for illustrative purposes.

Introduction: Fibroblastic Reticular Cells (FRCs) in Tumor Immunity

Fibroblastic Reticular Cells (FRCs) are critical stromal cells within the T-cell zones of secondary lymphoid organs, where they provide structural support and regulate immune responses.[1][2] FRCs guide the migration and interaction of T cells and dendritic cells (DCs) through the secretion of chemokines like CCL19 and CCL21.[3][4] They also support naïve T-cell survival via IL-7 production.[2][3]

While essential for mounting effective immune responses, FRCs in the tumor microenvironment (TME) can adopt an immunosuppressive phenotype. Cancer-associated FRCs (CAFs) can impede anti-tumor immunity by:

  • Remodeling the extracellular matrix to create physical barriers to T-cell infiltration.

  • Producing immunosuppressive factors.

  • Promoting T-cell exhaustion.

This FRC-mediated immunosuppression represents a significant "end-game challenge" in cancer immunotherapy, contributing to resistance to checkpoint inhibitors and other treatments. Targeting these suppressive FRC functions is an emerging strategy to reinvigorate anti-tumor immunity.

Compound Profile: AM-HYPO

Compound AM-HYPO is a novel, selective, small-molecule inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) signaling, specifically designed for high potency within the unique metabolic environment of tumor-associated FRCs. Constitutive STAT3 activation in CAFs is a key pathway driving their immunosuppressive programming. AM-HYPO aims to reprogram FRCs from an immunosuppressive to an immune-supportive state.

PropertySpecification
Compound Name AM-HYPO
Molecular Target Signal Transducer and Activator of Transcription 3 (STAT3)
Mechanism of Action Inhibits phosphorylation and dimerization of STAT3, preventing nuclear translocation and target gene transcription.
Formulation Provided as a 10 mM solution in DMSO for in vitro use; lyophilized powder for in vivo formulation.
Storage Store at -20°C, protect from light.

Application: Reversing FRC-Mediated T-Cell Suppression

This protocol outlines the use of AM-HYPO to investigate the reversal of FRC-mediated immunosuppression in vitro and in a preclinical tumor model.

Key Experiments and Expected Outcomes
ExperimentObjectiveKey Parameters MeasuredExpected Outcome with AM-HYPO Treatment
In Vitro FRC-T Cell Co-Culture To assess the direct effect of AM-HYPO on FRC-mediated T-cell proliferation and activation.T-cell proliferation (e.g., CFSE dilution), CD69/CD25 expression (activation markers).Increased T-cell proliferation and activation in the presence of FRCs.
Cytokine and Chemokine Profiling To measure the change in the secretome of FRCs treated with AM-HYPO.Levels of IL-6, TGF-β (immunosuppressive), and CCL19, CCL21 (lymphocyte-homing) via ELISA or Luminex.Decreased IL-6/TGF-β; Restored or increased CCL19/CCL21 levels.
In Vivo Syngeneic Mouse Tumor Model To evaluate the efficacy of AM-HYPO in reducing tumor growth and enhancing anti-tumor immunity.Tumor volume, survival, tumor-infiltrating lymphocyte (TIL) populations (CD8+, Treg).Reduced tumor growth, prolonged survival, increased CD8+/Treg ratio in tumors.

Experimental Protocols

Protocol 1: In Vitro FRC Reprogramming and T-Cell Co-Culture

Objective: To determine if AM-HYPO can reverse the suppressive effect of tumor-associated FRCs on T-cell activation and proliferation.

Materials:

  • Primary murine tumor-associated FRCs (isolated from syngeneic tumors)

  • Primary murine CD8+ T-cells (isolated from spleen)

  • Compound AM-HYPO (10 mM in DMSO)

  • Anti-CD3/CD28 antibodies

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

Methodology:

  • FRC Plating: Plate 5 x 10³ tumor-associated FRCs per well in a 96-well plate and allow them to adhere for 24 hours.

  • AM-HYPO Treatment: Treat the FRCs with AM-HYPO (final concentrations of 0.1, 1, 10 µM) or DMSO vehicle control for 24 hours.

  • T-Cell Preparation: Isolate CD8+ T-cells from a mouse spleen using magnetic bead separation. Label the T-cells with CFSE according to the manufacturer's protocol.

  • Co-Culture Setup: Add 5 x 10⁴ CFSE-labeled CD8+ T-cells to each well containing the pre-treated FRCs.

  • T-Cell Stimulation: Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate T-cell activation.

  • Incubation: Co-culture the cells for 72 hours at 37°C, 5% CO₂.

  • Analysis: Harvest the T-cells and analyze CFSE dilution (as a measure of proliferation) by flow cytometry. Stain for activation markers CD25 and CD69 for parallel analysis.

Protocol 2: In Vivo Efficacy in a Syngeneic Tumor Model

Objective: To assess the anti-tumor efficacy of AM-HYPO as a monotherapy or in combination with an anti-PD-1 antibody.

Materials:

  • 6-8 week old C57BL/6 mice

  • B16F10 melanoma cells

  • Compound AM-HYPO (lyophilized powder)

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Anti-mouse PD-1 antibody

  • Calipers for tumor measurement

Methodology:

  • Tumor Inoculation: Subcutaneously inject 1 x 10⁶ B16F10 cells into the flank of each mouse.

  • Group Formation: When tumors reach an average volume of 50-100 mm³, randomize mice into four groups (n=10 per group):

    • Group 1: Vehicle control

    • Group 2: AM-HYPO (e.g., 25 mg/kg, daily intraperitoneal injection)

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly)

    • Group 4: AM-HYPO + Anti-PD-1 antibody

  • Treatment: Administer treatments as per the group assignments for 21 days or until humane endpoints are reached.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, or when tumors reach the maximum allowed size, euthanize the mice. Excise tumors for downstream analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry for FRC markers).

Visualizations

Signaling Pathway

STAT3_Pathway_in_FRCs cluster_TME Tumor Microenvironment cluster_FRC Cancer-Associated FRC IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R TGF-beta TGF-beta STAT3_p p-STAT3 Dimer IL-6R->STAT3_p Phosphorylation & Dimerization STAT3_nuc Nuclear p-STAT3 STAT3_p->STAT3_nuc Nuclear Translocation Target_Genes Immunosuppressive Target Genes (e.g., Nos2, Arg1) STAT3_nuc->Target_Genes T-Cell_Suppression T-Cell_Suppression Target_Genes->T-Cell_Suppression AM_HYPO AM-HYPO AM_HYPO->STAT3_p Inhibits

Caption: AM-HYPO inhibits the STAT3 pathway in cancer-associated FRCs.

Experimental Workflow

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Inoculation 1. B16F10 Tumor Cell Inoculation in C57BL/6 Mice Tumor_Growth 2. Allow Tumors to Reach ~75 mm³ Inoculation->Tumor_Growth Randomization 3. Randomize into 4 Treatment Groups Tumor_Growth->Randomization Dosing 4. Administer Daily/Bi-weekly Treatments (Vehicle, AM-HYPO, α-PD-1, Combo) Randomization->Dosing Monitoring 5. Monitor Tumor Volume and Animal Health Dosing->Monitoring Euthanasia 6. Euthanize & Excise Tumors Monitoring->Euthanasia Flow 7a. Flow Cytometry (CD8+ T-cells, Tregs) Euthanasia->Flow IHC 7b. Immunohistochemistry (FRC Markers) Euthanasia->IHC

Caption: Workflow for the in vivo syngeneic mouse tumor model experiment.

References

Application Notes and Protocols for Small Molecule Integration: A Framework

Author: BenchChem Technical Support Team. Date: December 2025

A preliminary search for the molecule "AM-4668" did not yield specific information related to a drug or research compound. The following application notes and protocols are presented as a comprehensive framework using a hypothetical small molecule, Kinase Inhibitor X (KI-X), to demonstrate the integration of computer-aided design (CAD) models and simulations in drug development research. This template can be adapted for specific small molecules by substituting the relevant data and targets.

Introduction to Kinase Inhibitor X (KI-X)

Kinase Inhibitor X (KI-X) is a novel, ATP-competitive small molecule designed to target Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the Ras/Raf/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various malignancies, making MEK1 a prime target for therapeutic intervention. These notes provide detailed protocols for the integration of KI-X in both in silico and in vitro research settings, facilitating its evaluation as a potential therapeutic agent. The use of computer-aided drug design (CADD) has been instrumental in the initial phases of discovery, enabling the prediction of binding affinities and the simulation of target engagement.[1][2][3][4]

In Silico Modeling and Simulation Data

Computational modeling and simulation provide a foundational understanding of the interaction between KI-X and its target protein, MEK1.[1][5] These in silico methods accelerate the drug discovery process by predicting molecular interactions and guiding experimental design.[2][6][7] The following table summarizes key quantitative data derived from molecular docking and molecular dynamics (MD) simulations.

Parameter Value Method Notes
Binding Affinity (ΔG) -9.8 kcal/molMolecular DockingPredicted free energy of binding to the allosteric pocket of MEK1.
Predicted Ki 50 nMMolecular DockingEstimated inhibition constant based on binding affinity.
RMSD of Ligand 1.5 ÅMD Simulation (100 ns)Root Mean Square Deviation of KI-X in the binding pocket, indicating stability.
Key Interacting Residues Lys97, Leu118, Ser212MD SimulationHydrogen bonds and hydrophobic interactions observed in the simulation.
Predicted ADME Profile HighQSAR ModelingQuantitative Structure-Activity Relationship models predict good absorption, distribution, metabolism, and excretion properties.

Signaling Pathway

KI-X is designed to inhibit the MEK1 kinase, thereby preventing the phosphorylation and activation of its downstream effector, ERK. This action blocks the propagation of growth signals originating from upstream receptors like EGFR. The diagram below illustrates the intended mechanism of action of KI-X within the MAPK/ERK signaling cascade.

MEK_Inhibition_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival KI_X KI_X

Mechanism of action of KI-X in the MAPK/ERK pathway.

Experimental Protocols

The following protocols provide a framework for the in vitro validation of KI-X's efficacy and mechanism of action.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of KI-X in a cancer cell line with a known activating BRAF mutation (e.g., A375 melanoma cells).

Materials:

  • A375 cells (ATCC CRL-1619)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Kinase Inhibitor X (KI-X), stock solution in DMSO

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader (490 nm absorbance)

Procedure:

  • Seed A375 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of KI-X in culture media, ranging from 1 nM to 100 µM. Include a DMSO-only vehicle control.

  • Remove the old media from the cells and add 100 µL of the media containing the KI-X dilutions.

  • Incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK

Objective: To confirm that KI-X inhibits the phosphorylation of ERK in a dose-dependent manner.

Materials:

  • A375 cells

  • 6-well plates

  • KI-X and DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A375 cells in 6-well plates and grow to 80% confluency.

  • Treat cells with varying concentrations of KI-X (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 2 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE using 20 µg of protein per lane, followed by transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity and normalize phospho-ERK levels to total ERK and the loading control (GAPDH).

Experimental and Computational Workflow

The integration of computational and experimental approaches is crucial for modern drug discovery. The following diagram outlines the workflow from initial in silico screening to in vitro validation for a novel compound like KI-X.

a cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase a Virtual Screening of Compound Library b Molecular Docking on MEK1 Target a->b c MD Simulation of Top Candidates b->c d ADME/Tox Prediction c->d e Compound Synthesis (KI-X) d->e Select Lead Candidate f Cell Viability Assays (IC50) e->f g Western Blot for p-ERK f->g h Further Preclinical Studies g->h

Integrated workflow for KI-X discovery and validation.

References

application of sensors to automate AM-4668 climbing

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on the Subject "AM-4668"

Initial research indicates that "this compound" is a product identifier for a "2 Stage Climber in a Box," a mechanical assembly sold by AndyMark for use in robotics competitions.[1][2] It is not a compound, drug, or biological agent used in scientific research. Therefore, there are no associated signaling pathways, biological experimental protocols, or quantitative data relevant to researchers in drug development for a product of this nature.

However, the core topic of automating the analysis of climbing behavior is highly relevant in preclinical neuroscience and pharmacology for assessing motor function and the effects of novel compounds. This document will proceed by providing detailed application notes and protocols on the use of sensors to automate rodent climbing behavior analysis , a widely used experimental paradigm.

Application Note: Sensor-Based Automation of Rodent Climbing Assays for Preclinical Drug Development

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Climbing is an innate, complex motor behavior in rodents that requires coordination, strength, and motor planning. The quantification of climbing behavior serves as a valuable endpoint for assessing the effects of novel chemical entities (NCEs) on the central nervous system (CNS). It is particularly useful for screening compounds with potential antipsychotic, analgesic, or motor-impairing/enhancing properties.[3][4][5] Manual scoring of climbing is labor-intensive and prone to observer bias. The application of modern sensors and automated tracking systems provides a high-throughput, objective, and reproducible method for these assessments.[6][7] This note details the application of various sensor technologies to automate the measurement of climbing behavior in mice.

2. Sensor Technologies and Applications

The automation of climbing assays relies on a variety of sensor technologies, each with specific advantages. The choice of sensor depends on the specific parameters to be measured and the experimental design.

  • Video Tracking Systems: This is the most common method, utilizing a camera to record the animal's movement within a specialized climbing apparatus. Advanced software analyzes the video feed in real-time or post-session to extract a rich set of behavioral data.[7][8]

    • Sensors: High-definition digital cameras, often with infrared (IR) capability for recording in low-light or during the animal's dark cycle.[8]

    • Applications: Tracking the animal's position (X, Y, Z coordinates), velocity, total distance climbed, time spent in different zones (e.g., floor, wall, ceiling), and number of climbing episodes. Software can also analyze posture and specific movements.[9]

  • Infrared (IR) Beam Arrays: Frames with arrays of IR beams can be placed around or within the climbing apparatus.

    • Sensors: Pairs of IR emitters and detectors. A "beam break" is registered when the animal interrupts the path of a beam.

    • Applications: Provides data on gross motor activity, vertical movements (rearing and climbing), and positional preference. This method is cost-effective for high-throughput screening.[10][11]

  • Conductive and Load Cell Sensors: Advanced systems may integrate sensors directly into the climbing apparatus.[6][12]

    • Sensors: Conductive grid surfaces that detect the animal's touch and load cells under the apparatus floor to detect when the animal is not climbing.[6][13]

    • Applications: Provides precise measurement of when the animal is grasping the climbing surface with all four paws, offering a direct measure of climbing time and episodes.[6]

3. Data Presentation: Quantitative Endpoints

Automated systems can generate a wide array of quantitative data. Summarizing this data in structured tables is crucial for analysis and comparison between treatment groups.

Table 1: Key Parameters Measured by Automated Climbing Systems

ParameterDescriptionSensor TypeTypical Units
Total Climbing Time The cumulative time the animal spends on the vertical surfaces of the apparatus.[3]Video Tracking, Conductive SensorsSeconds (s)
Climbing Episodes The number of distinct bouts of climbing activity.[13]Video Tracking, Conductive SensorsCount
Latency to Climb The time from the start of the session until the first climbing episode begins.Video TrackingSeconds (s)
Average Episode Duration The mean duration of all climbing episodes.Video Tracking, Conductive SensorsSeconds (s)
Maximum Height Reached The highest point the animal reaches on the vertical surface.Video TrackingCentimeters (cm)
Vertical Velocity The average speed of the animal while moving in the vertical plane.Video Trackingcm/s
Time on Ceiling The time spent climbing on the lid of the apparatus.[6]Video Tracking, Conductive SensorsSeconds (s)

Table 2: Representative Data from a Hypothetical Study on a D2 Receptor Antagonist

Treatment GroupDose (mg/kg)nTotal Climbing Time (s) ± SEMClimbing Episodes ± SEM
Vehicle-10245.6 ± 15.218.3 ± 2.1
Compound X0.110180.4 ± 12.812.5 ± 1.9
Compound X0.31095.7 ± 9.5 6.1 ± 1.1
Compound X1.01025.1 ± 5.3 2.4 ± 0.8
Haloperidol (Control)0.11099.8 ± 10.1 6.8 ± 1.3
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Experimental Protocols

Protocol 1: Automated Assessment of Apomorphine-Induced Climbing in Mice

This protocol is a standard method for screening compounds for potential antipsychotic activity, based on their ability to antagonize the effects of a dopamine agonist.[4][14]

1. Apparatus

  • Clear plastic cylinders (e.g., 12 cm diameter x 25 cm height) lined with wire mesh on the inner walls and lid.[3]

  • An automated video tracking system (e.g., Noldus EthoVision XT, Plexon CineLAB) with a top-down or side-view camera mounted to record activity in each cylinder.[15]

2. Procedure

  • Habituation: Transport mice to the testing room at least 60 minutes before the experiment begins to allow for acclimation.[16]

  • Drug Administration (Test Compound): Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the apomorphine challenge (e.g., 30 minutes).

  • Apomorphine Challenge: Administer a subcutaneous injection of apomorphine (e.g., 1.0-2.5 mg/kg).

  • Testing: Immediately after the apomorphine injection, place each mouse individually into a climbing cylinder.

  • Data Acquisition: Start the video tracking software and record for a 30-minute session.

  • Data Analysis: The software automatically scores the session. Key parameters to analyze are Total Climbing Time and Number of Climbing Episodes.[4] A significant reduction in these parameters compared to the apomorphine-only group indicates potential dopamine D2 receptor antagonism.

  • Cleaning: Thoroughly clean the cylinders with 70% ethanol between animals to eliminate olfactory cues.

Protocol 2: Automated Pole Test for Motor Coordination and Bradykinesia

This test is sensitive to motor deficits, particularly those related to bradykinesia in models of Parkinson's disease.[5]

1. Apparatus

  • A vertical wooden or metal pole (approx. 1 cm diameter, 50 cm height) with a rough surface for gripping. The top should have a small platform. The base should lead into the mouse's home cage or a similar safe enclosure.

  • A video camera positioned to capture a clear side view of the entire pole.

  • Video tracking software capable of tracking latency and movement time (e.g., ANY-maze).[9]

2. Procedure

  • Habituation & Training:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Conduct 2-3 training trials per day for 2 days prior to testing. Place the mouse, head-up, on the top platform. Mice will naturally orient themselves downward and descend the pole.[5]

  • Drug Administration: Administer the test compound or vehicle at the appropriate time before testing.

  • Testing:

    • On the test day, perform five consecutive trials for each mouse.

    • For each trial, start the video recording and place the mouse on the top platform, facing upward.

  • Data Acquisition & Analysis:

    • The software is used to measure two key latencies:

      • Time to Turn: The time it takes for the mouse to orient its head and body completely downward.

      • Time to Descend: The total time from placement on the platform until the mouse reaches the base of the pole.

    • An increase in these times indicates motor impairment (bradykinesia).

  • Cleaning: Clean the pole with 70% ethanol after each animal.

Mandatory Visualizations

Signaling Pathways

Motor behaviors like climbing are modulated by complex neural circuits, primarily involving dopaminergic and cerebellar pathways.

G cluster_0 Key Dopaminergic Pathways in Motor Control SNc Substantia Nigra pars compacta (SNc) DorsalStriatum Dorsal Striatum (Caudate/Putamen) SNc->DorsalStriatum Nigrostriatal Pathway VTA Ventral Tegmental Area (VTA) VentralStriatum Ventral Striatum (Nucleus Accumbens) VTA->VentralStriatum Mesolimbic Pathway PFC Prefrontal Cortex (PFC) VTA->PFC Mesocortical Pathway MotorOutput Motor Output (Thalamus/Cortex) DorsalStriatum->MotorOutput Motor Control & Habit Formation VentralStriatum->MotorOutput Motivation & Reward PFC->MotorOutput Executive Function

Caption: Major dopaminergic pathways influencing motor control and motivation.[17]

G cluster_1 Cerebellar Circuit for Motor Coordination MotorCortex Motor Cortex Cerebellum Cerebellum MotorCortex->Cerebellum Intended Motor Plan Brainstem Brainstem Nuclei MotorCortex->Brainstem SensoryInput Sensory Input (Proprioception) SensoryInput->Cerebellum Actual Movement Feedback Cerebellum->MotorCortex Error Correction Signal Cerebellum->Brainstem SpinalCord Spinal Cord (Lower Motor Neurons) Brainstem->SpinalCord Movement Coordinated Movement SpinalCord->Movement G cluster_2 Workflow: Automated Behavioral Screening A Acclimation (60 min) B Administer Vehicle or Test Compound A->B C Pre-treatment Period (e.g., 30 min) B->C D Place Animal in Climbing Apparatus C->D E Automated Data Acquisition (Video Tracking) D->E F Software Analysis of Endpoints E->F G Statistical Analysis & Reporting F->G

References

Application Notes and Protocols for Mounting the AM-4668 Assembly

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and best practices for the proper mounting and assembly of the AM-4668, a 2-stage "Climber in a Box" assembly. The intended audience includes robotics engineers, student teams, and professionals involved in competitive robotics design and development. Adherence to these guidelines is critical for ensuring the mechanical integrity, performance, and safety of the assembly.

Product Overview and Specifications

The this compound is a configurable, lightweight, and robust climbing solution designed for robotics applications, particularly within the context of the FIRST Robotics Competition (FRC).[1] It operates on a "spring out, winch back" mechanism, utilizing constant force springs for extension and a winch system with Dyneema rope for retraction.[1] The assembly is designed to be a telescoping tube mechanism, providing a significant range of motion for lifting a robot.[1]

Quantitative Data Summary

A summary of the key mechanical and operational specifications for the this compound assembly is provided in Table 1.

Specification Value Notes
Product Name 2 Stage Climber in a Box-
Model Number This compound-
Assembled Weight 6 pounds (without motor/gearbox)[1]
Mechanism Type Spring out, winch back[1]
Maximum Travel (per stage) 24.5 inches[1]
Included Rope Material 3 mm Dyneema[1]
Constant Force Spring Rating 3.5 lbs[1]
Tubing Material 6061 Aluminum[1]
Outer Tube Dimensions 2.0" x 2.0" x 0.062" wall[1]
Middle Tube Dimensions 1.5" x 1.5" x 0.062" wall[1]
Inner Tube Dimensions 1.0" x 1.0" x 0.062" wall[1]

Pre-Assembly Best Practices and Protocols

Prior to beginning the assembly process, it is crucial to perform a series of checks and preparatory steps to ensure a smooth and successful build.

Protocol: Component Verification
  • Inventory all parts: Cross-reference the received components with the official parts list provided in the assembly manual.[2]

  • Inspect for damage: Visually inspect all aluminum tubing for any dents or bends that may impede the telescoping action. Check all plates and plastic components for any signs of manufacturing defects.

  • Segregate hardware: Organize all screws, nuts, spacers, and bearings by type and size to streamline the assembly process.

Protocol: Workspace and Tool Preparation
  • Establish a clean, well-lit workspace: A large, flat surface is recommended to lay out all components.

  • Ensure proper tools are available: This includes, but is not limited to, a set of hex keys, wrenches, a drill with a #7 (.201") drill bit, a step drill bit (for a ~1.125" hole), and clamps.[2][3]

  • Review documentation: Thoroughly read the entire assembly manual before beginning to understand the sequence of operations.[2][3][4]

Assembly Workflow and Key Protocols

The assembly of the this compound is a multi-stage process involving the preparation of sub-assemblies followed by the final integration of the telescoping tubes. The following workflow and protocols highlight the critical steps.

Assembly Workflow Diagram

G cluster_outer 2.0" Outer Tube Assembly cluster_middle 1.5" Middle Tube Assembly cluster_inner 1.0" Inner Tube Assembly outer_tube 2.0" Tube (am-4670-30) Winch Kit (am-4664) 2.0" to 1.5" Bearing Kit (am-4662) middle_tube 1.5" Tube (am-4669-30) 1.5" to 1.0" Bearing Kit (am-4661) outer_tube:f2->middle_tube:f0 constrains middle_tube:f0->outer_tube:f0 nests inside inner_tube 1.0" Tube (am-4203-30) Hook Kit (am-4660) Constant Force Springs (am-4657) middle_tube:f1->inner_tube:f0 constrains inner_tube:f0->middle_tube:f0 nests inside

References

Troubleshooting & Optimization

troubleshooting common AM-4668 jamming issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions regarding the use of AM-4668 in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For optimal results, dissolve this compound in DMSO (Dimethyl sulfoxide) to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be done immediately before use to minimize precipitation.

Q2: What is the optimal concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. A preliminary dose-response experiment is strongly recommended. As a general starting point, a concentration range of 1 nM to 10 µM is often used.

Q3: How should this compound be stored to ensure its stability?

This compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Common Issues

This section addresses specific problems that may arise during experiments involving this compound.

Issue 1: Inconsistent or No Compound Activity

If you observe a lack of expected biological effect from this compound, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Workflow: No Compound Activity A Start: No/Low Activity Observed B Verify Compound Integrity - Check storage conditions - Use a fresh aliquot A->B Step 1 C Confirm Solution Preparation - Correct solvent (DMSO)? - Freshly diluted? A->C Step 2 D Optimize Assay Conditions - Titrate concentration - Adjust incubation time A->D Step 3 E Assess Cell Health - Check viability - Test passage number D->E F Run Positive/Negative Controls - Known activator/inhibitor - Vehicle control (DMSO) D->F G Consult Target Expression - Does the cell line express the target? F->G H Result: Activity Restored G->H

Caption: Workflow for troubleshooting a lack of this compound activity.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure that this compound has been stored correctly at -20°C and protected from light. If in doubt, use a fresh, unopened vial or a new aliquot of the stock solution.

  • Check Solution Preparation: Confirm that the compound was first dissolved in 100% DMSO and then freshly diluted in your experimental medium. This compound may precipitate in aqueous solutions over time.

  • Optimize Experimental Parameters:

    • Concentration: Perform a dose-response curve to identify the optimal concentration. See the table below for typical ranges.

    • Incubation Time: The required time for this compound to exert its effect can vary. Test a time course (e.g., 4, 8, 12, 24 hours).

  • Validate Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) and a positive control for your assay to ensure the experimental system is working as expected.

Issue 2: High Background Signal or Off-Target Effects

Unwanted effects or a high background signal can obscure the specific activity of this compound.

G cluster_1 Decision Tree: High Background Signal A Start: High Background Observed B Is vehicle control also high? A->B C Issue is likely with assay components (antibodies, reagents, etc.) B->C Yes D Is this compound concentration too high? B->D No E Lower this compound concentration D->E Yes F Consider off-target effects. Perform counter-screening or use orthogonal validation method. D->F No G Problem Resolved E->G F->G

Caption: Decision tree for addressing high background signal.

Troubleshooting Steps:

  • Analyze the Vehicle Control: If the DMSO-only control exhibits a high signal, the issue is likely with the detection reagents (e.g., antibodies, substrates) or the assay buffer, not this compound itself.

  • Reduce Compound Concentration: High concentrations of any compound can lead to non-specific effects. Lower the concentration of this compound to the minimal effective dose determined from your titration experiments.

  • Decrease Incubation Time: A shorter incubation period may reduce the accumulation of off-target effects while still being sufficient to observe the primary effect.

  • Use an Orthogonal Assay: Validate the findings using a different experimental method that measures a distinct readout of the same biological pathway.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for this compound based on typical experimental data. These values should be used as a starting point for assay optimization.

ParameterCell Line ACell Line BCell Line C
IC₅₀ (nM) 1550250
Optimal Concentration (µM) 0.1 - 0.50.5 - 1.01.0 - 5.0
Recommended Incubation (hr) 12 - 242424 - 48
Solubility in Media (µM) < 25< 25< 25

Experimental Protocol: Western Blot for Pathway Analysis

This protocol outlines a general procedure to assess the effect of this compound on a target signaling pathway.

G cluster_2 Experimental Workflow: Western Blot Analysis A 1. Cell Seeding Plate cells and allow to adhere overnight B 2. This compound Treatment Treat with desired concentrations (include vehicle control) A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE Separate proteins by size D->E F 6. Protein Transfer Transfer to PVDF or nitrocellulose membrane E->F G 7. Immunoblotting Probe with primary and secondary antibodies F->G H 8. Signal Detection Image the blot using chemiluminescence G->H

Caption: Standard workflow for Western Blot analysis post-treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight. The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).

  • Lysis and Quantification: Following incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in protein expression or phosphorylation.

Technical Support Center: AM-4668 Climbing Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to reducing the weight of the AM-4668 climbing mechanism, a fictional component conceptualized for a high-throughput screening (HTS) system in a drug development research environment.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at reducing the weight of the this compound climbing mechanism.

Issue 1: Excessive Vibration After Replacing Aluminum Components with Carbon Fiber

  • Question: We replaced several aluminum (6061) components of the this compound with carbon fiber reinforced polymer (CFRP) tubes to reduce weight. However, we are now observing significant vibrations at high operational speeds, leading to sample positioning errors. What could be the cause and how can we resolve this?

  • Answer:

    • Potential Cause 1: Reduced Stiffness. While carbon fiber offers a high strength-to-weight ratio, the specific CFRP tubes used may have lower torsional or bending stiffness compared to the original aluminum parts.[1][2] This can lead to increased flexing and vibration during rapid acceleration and deceleration.

    • Troubleshooting Steps:

      • Stiffness Analysis: Perform a Finite Element Analysis (FEA) to compare the stiffness of the original aluminum design with the new CFRP-based design.[2] This will help identify areas of insufficient stiffness.

      • Strategic Reinforcement: If the analysis confirms reduced stiffness, consider strategically reinforcing the CFRP tubes. This can be achieved by increasing the tube diameter, using a different fiber layup, or adding external ribbing.[3]

      • Damping: Introduce damping elements into the assembly. This could involve using viscoelastic materials at the mounting points or integrating damping layers within the CFRP structure.

      • Control System Tuning: Adjust the acceleration and deceleration profiles in the control software to minimize abrupt movements that can excite vibrations.

  • Potential Cause 2: Improper Component Integration. The method of joining the CFRP tubes to the remaining metallic components (e.g., motor mounts, end-effectors) can create stress concentrations and points of failure or vibration.

    • Troubleshooting Steps:

      • Joint Design Review: Ensure that the adhesive bonding or mechanical fastening methods are appropriate for joining composites to metals. This may involve using specialized adhesives, designing tapered joints, or using bonded-in inserts.

      • Fastener Torque: If using mechanical fasteners, ensure they are torqued to the correct specification. Overtightening can damage the composite structure, while undertightening can lead to looseness and vibration.[4]

Issue 2: Increased Cost and Manufacturing Complexity with Alternative Materials

  • Question: Our attempts to use magnesium alloys and titanium to achieve significant weight reduction have resulted in a substantial increase in project costs and manufacturing difficulties. How can we mitigate these challenges?

  • Answer:

    • Potential Cause: Material Selection and Machinability. Magnesium and titanium are more expensive and can be more challenging to machine than aluminum.[5][6] Magnesium chips, for instance, are highly flammable.[5]

    • Troubleshooting Steps:

      • Hybrid Material Approach: Instead of a complete material substitution, consider a hybrid approach. Use higher-cost materials like titanium only for the most critical components where its high strength-to-weight ratio is essential.[5] For other parts, consider more cost-effective lightweight materials.

      • Design for Manufacturability (DFM): Simplify the geometry of the components to reduce machining time and complexity. This could involve minimizing the number of complex curves and deep pockets.

      • Part Consolidation: Redesign the assembly to consolidate multiple smaller parts into a single, more complex component. This can reduce the number of fasteners and assembly steps, potentially offsetting higher material costs.[3]

      • Alternative Manufacturing Processes: For complex geometries, consider additive manufacturing (3D printing) with lightweight polymers or metal powders as an alternative to traditional subtractive machining.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary strategies for reducing the weight of the this compound mechanism?

    • A1: The main strategies for lightweighting include:

      • Material Substitution: Replacing denser materials like steel or aluminum with lighter alternatives such as carbon fiber composites, magnesium alloys, or high-strength plastics.[1][2][5][7][8]

      • Topological Optimization: Using software to analyze the stress distribution within a component and remove material from non-critical areas, resulting in an optimized, lightweight design.

      • Part Consolidation: Combining multiple components into a single, multifunctional part to eliminate the need for heavy fasteners and connectors.[3]

  • Q2: What are the trade-offs to consider when selecting a lightweight material to replace aluminum?

    • A2: When moving away from aluminum, consider the following trade-offs:

      • Stiffness vs. Weight: Some materials may be lighter but less stiff, potentially leading to vibration and reduced precision.[1]

      • Cost: High-performance lightweight materials like titanium and carbon fiber are generally more expensive than aluminum.[5]

      • Manufacturability: Alternative materials may require different manufacturing processes and expertise.[5]

      • Thermal Expansion: Different materials expand and contract at different rates with temperature changes, which can be critical in a precision mechanism.[2]

      • Corrosion Resistance: Ensure the chosen material is compatible with the laboratory environment and any chemicals it may be exposed to.[9]

  • Q3: Can we use 3D printed plastics for any components of the this compound?

    • A3: Yes, for non-structural or low-stress components, high-performance 3D printed plastics can be a viable option for weight reduction. It is crucial to select a material with appropriate mechanical properties and chemical resistance for the specific application.

Data Presentation

Table 1: Comparison of Potential Lightweighting Materials for this compound

MaterialDensity (g/cm³)Tensile Strength (MPa)Stiffness (GPa)Relative CostKey Considerations
Aluminum (6061)2.70276691xBaseline material, good all-around properties.[10]
Magnesium (AZ31B)1.77220452-3xLighter than aluminum, but more susceptible to corrosion and can be flammable during machining.[6]
Titanium (Ti-6Al-4V)4.4383011410-20xExcellent strength-to-weight ratio and corrosion resistance, but high cost and difficult to machine.[5]
Carbon Fiber (CFRP)~1.60>600>705-15xVery high strength-to-weight ratio, but properties are anisotropic (direction-dependent).[1][7]
PEEK (3D Printed)1.3290-1003.63-5xLightweight, excellent chemical resistance, suitable for complex, non-structural parts.

Experimental Protocols

Protocol: Weight Reduction of this compound through Material Substitution and Topological Optimization

  • Baseline Characterization:

    • Accurately weigh the standard aluminum this compound assembly and its individual components.

    • Perform a modal analysis to determine the natural frequencies and vibration modes of the original assembly under simulated operational loads.

    • Conduct a series of standardized pick-and-place cycles at varying speeds to establish baseline performance metrics for accuracy, precision, and cycle time.

  • Material Selection and Component Redesign:

    • Identify the components with the highest potential for weight reduction based on their mass and structural function.

    • For each selected component, use the data in Table 1 to choose a suitable lightweight alternative material.

    • Utilize Finite Element Analysis (FEA) and topology optimization software to redesign the selected components using the new material. The design goal is to minimize mass while maintaining stiffness and strength equal to or greater than the original aluminum part.

  • Fabrication and Assembly:

    • Fabricate the redesigned components using the appropriate manufacturing processes (e.g., machining for magnesium, composite layup for CFRP, 3D printing for PEEK).

    • Assemble the new lightweight this compound mechanism, ensuring proper fit and adherence to assembly protocols.

  • Performance Evaluation:

    • Weigh the new assembly and compare it to the baseline.

    • Repeat the modal analysis to identify any shifts in natural frequencies.

    • Repeat the standardized pick-and-place cycles to evaluate the impact of weight reduction on performance metrics.

  • Data Analysis and Iteration:

    • Analyze the collected data to determine the effectiveness of the weight reduction strategy.

    • If performance issues such as increased vibration are observed, iterate on the design by adjusting component geometry or material selection and repeat the evaluation process.

Visualizations

WeightReductionWorkflow cluster_0 Phase 1: Analysis & Design cluster_1 Phase 2: Implementation & Testing cluster_2 Phase 3: Decision & Iteration start Identify Weight Reduction Goals baseline Baseline Performance Analysis (Mass, Vibration) start->baseline identify Identify Target Components baseline->identify select_mat Select Alternative Materials (Table 1) identify->select_mat redesign Redesign with FEA & Topology Optimization select_mat->redesign fabricate Fabricate New Components redesign->fabricate assemble Assemble Lightweight Mechanism fabricate->assemble evaluate Evaluate Performance (Mass, Vibration, Accuracy) assemble->evaluate decision Goals Met? evaluate->decision finalize Finalize Design decision->finalize Yes iterate Iterate on Design/ Materials decision->iterate No iterate->select_mat

Caption: Workflow for reducing the weight of the this compound mechanism.

TroubleshootingVibration start High Vibration Observed cause1 Potential Cause: Reduced Stiffness? start->cause1 cause2 Potential Cause: Improper Integration? start->cause2 fea Perform FEA Stiffness Analysis cause1->fea Yes review_joints Review Joint Design (Bonding/Fastening) cause2->review_joints Yes reinforce Reinforce Structure or Add Damping fea->reinforce tune Tune Control System Profile fea->tune resolve Vibration Resolved reinforce->resolve tune->resolve check_torque Check Fastener Torque Specs review_joints->check_torque check_torque->resolve

Caption: Troubleshooting excessive vibration in the this compound mechanism.

References

common points of failure in the AM-4668

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AM-4668, a potent GPR40/FFA1 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its primary mechanism of action involves mimicking the effect of endogenous long-chain fatty acids to stimulate GPR40. This activation can lead to two key downstream signaling pathways, making it a subject of interest for type 2 diabetes research.

Q2: What are the known signaling pathways activated by GPR40 agonists like this compound?

GPR40 agonists can exhibit biased agonism, meaning they can preferentially activate one signaling pathway over another. The two primary pathways are:

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, ultimately potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

  • Gs Pathway: Some GPR40 agonists can also couple to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This pathway is associated with the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gut.

Q3: What are the potential therapeutic applications of this compound?

Due to its role in promoting insulin and incretin secretion, this compound and other GPR40 agonists have been investigated as potential therapeutics for type 2 diabetes. By enhancing the body's natural glucose-lowering mechanisms in a glucose-dependent manner, they offer a potential advantage over other insulin secretagogues that can cause hypoglycemia.

Q4: Has this compound or similar GPR40 agonists faced any developmental challenges?

Yes, the development of several GPR40 agonists has been challenging. A notable example is TAK-875, which was discontinued due to concerns about liver toxicity in a small percentage of patients during clinical trials.[1][2] This highlights a potential class-wide issue for GPR40 agonists related to their chemical structure, particularly the presence of a carboxylic acid moiety. Additionally, some potent GPR40 agonists have been linked to potential on-target β-cell toxicity in preclinical studies.[1]

Troubleshooting Guide

This guide addresses common points of failure that researchers may encounter during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological activity (e.g., no increase in insulin secretion) Poor Solubility: this compound, like many small molecules, may have limited aqueous solubility.1. Prepare stock solutions in an appropriate organic solvent like DMSO. 2. Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.1%) to avoid solvent-induced artifacts. 3. Visually inspect for precipitation after dilution into aqueous buffers. 4. Determine the experimental solubility of this compound in your specific assay buffer (see Experimental Protocols section).
Compound Instability: The compound may degrade over time, especially if not stored properly.1. Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light. 2. Prepare fresh working solutions for each experiment from a frozen stock. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Assay Conditions: The experimental setup may not be optimal for detecting GPR40-mediated effects.1. Ensure your cell line expresses functional GPR40 at sufficient levels. 2. For insulin secretion assays, ensure the glucose concentration is appropriate to observe potentiation by the agonist. GPR40-mediated insulin secretion is glucose-dependent. 3. Optimize the incubation time and concentration of this compound.
Unexpected Cell Death or Toxicity Off-Target Effects (Liver Toxicity): The carboxylic acid group in many GPR40 agonists can be a liability, potentially leading to the formation of reactive metabolites and subsequent liver toxicity. While primarily a concern in vivo, high concentrations in vitro could lead to cytotoxicity in liver-derived cell lines.1. Use the lowest effective concentration of this compound. 2. If using liver-derived cell lines (e.g., HepG2), carefully monitor cell viability using assays like MTT or LDH release. 3. Consider using a negative control compound with a similar chemical scaffold but lacking GPR40 activity to distinguish on-target from off-target toxicity.
On-Target Effects (β-cell Toxicity): Some highly potent GPR40 agonists (AgoPAMs) have been shown to cause β-cell stress and damage in preclinical models.[1]1. When working with pancreatic β-cell lines (e.g., MIN6, INS-1), perform thorough dose-response curves and assess cell viability at all concentrations. 2. Monitor markers of cellular stress (e.g., ER stress markers) if you suspect on-target toxicity. 3. Compare the effects of this compound with a well-characterized partial GPR40 agonist, as these have generally shown a better safety profile regarding β-cell health.[1]
Discrepancy between IP1 and cAMP Assay Results Biased Agonism: this compound may preferentially activate the Gq pathway (leading to IP1 accumulation) over the Gs pathway (leading to cAMP production), or vice versa.1. This is not necessarily an experimental failure but rather a characteristic of the compound. 2. Carefully characterize the potency and efficacy of this compound in both IP1 and cAMP assays to determine its signaling bias. 3. Use reference compounds with known signaling profiles (e.g., a Gq-only agonist vs. a dual Gq/Gs agonist) to validate your assay systems.

Experimental Protocols

General Protocol for Determining Aqueous Solubility of this compound

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the DMSO stock into your aqueous buffer in microcentrifuge tubes. Start with a high concentration (e.g., 100 µM) and perform serial dilutions.

  • Incubate the tubes at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle agitation to allow for equilibration.

  • After incubation, visually inspect each tube for any signs of precipitation.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant from each tube.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is the approximate aqueous solubility under those conditions.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To measure the activation of the Gq signaling pathway by this compound.

Materials:

  • Cells expressing GPR40 (e.g., HEK293-GPR40)

  • Cell culture medium

  • This compound

  • Reference GPR40 agonist

  • IP1-d2 (acceptor) and anti-IP1 cryptate (donor) reagents (commercially available kits)

  • Lysis buffer

  • 384-well white plates

  • HTRF-compatible plate reader

Methodology:

  • Seed GPR40-expressing cells into 384-well white plates and culture overnight.

  • On the day of the experiment, remove the culture medium and replace it with stimulation buffer.

  • Prepare a serial dilution of this compound and the reference agonist in stimulation buffer.

  • Add the compounds to the cells and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells by adding the lysis buffer containing the IP1-d2 and anti-IP1 cryptate reagents.

  • Incubate the plate at room temperature for 60 minutes to allow for the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Calculate the HTRF ratio (665nm/620nm) and plot the dose-response curve to determine the EC50 of this compound.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To measure the activation of the Gs signaling pathway by this compound.

Materials:

  • Cells expressing GPR40

  • Cell culture medium

  • This compound

  • Reference Gs-coupled receptor agonist (e.g., isoproterenol for beta-adrenergic receptors as a positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Lysis buffer

  • Appropriate microplates for the chosen assay format

  • Plate reader compatible with the chosen assay technology

Methodology:

  • Seed GPR40-expressing cells into the appropriate microplate and culture overnight.

  • Remove the culture medium and pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 15-30 minutes at 37°C.

  • Prepare a serial dilution of this compound and the reference agonist in stimulation buffer containing the PDE inhibitor.

  • Add the compounds to the cells and incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for your chosen assay kit.

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP produced in response to this compound and plot the dose-response curve to determine its EC50.

Visualizations

GPR40_Signaling_Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway GPR40 GPR40/FFA1 Gq Gαq/11 GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (Biased Agonism) AM4668 This compound AM4668->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces Insulin_secretion ↑ Insulin Secretion (Glucose-Dependent) Ca_release->Insulin_secretion Promotes AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP GLP1_secretion ↑ GLP-1 Secretion cAMP->GLP1_secretion Promotes

Caption: GPR40 signaling pathways activated by this compound.

Troubleshooting_Workflow start Experiment Start: Inconsistent/No Activity or Unexpected Toxicity check_solubility Check Compound Solubility and Stability start->check_solubility solubility_ok Soluble & Stable? check_solubility->solubility_ok check_assay Verify Assay Conditions (Cell line, Glucose, etc.) assay_ok Conditions Optimal? check_assay->assay_ok solubility_ok->check_assay Yes reoptimize_solubility Re-optimize Solubility/ Prepare Fresh Compound solubility_ok->reoptimize_solubility No investigate_toxicity Investigate Toxicity assay_ok->investigate_toxicity Yes reoptimize_assay Re-optimize Assay Parameters assay_ok->reoptimize_assay No off_target Assess Off-Target Effects (e.g., in liver cells) investigate_toxicity->off_target on_target Assess On-Target Effects (e.g., in β-cells) investigate_toxicity->on_target mitigate_toxicity Mitigate Toxicity: Lower Concentration, Use Controls off_target->mitigate_toxicity on_target->mitigate_toxicity reoptimize_solubility->start reoptimize_assay->start end Problem Resolved mitigate_toxicity->end

Caption: Troubleshooting workflow for this compound experiments.

References

modifications to the AM-4668 for specific game challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the GPR40 agonist, AM-4668. The information is tailored for scientists and drug development professionals to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism of action involves binding to and activating GPR40, which is predominantly expressed on pancreatic β-cells. This activation stimulates glucose-dependent insulin secretion, making it a subject of investigation for the treatment of type 2 diabetes.[4]

Q2: What are the key advantages of using this compound in my research?

This compound was specifically optimized to be a non-brain penetrant GPR40 agonist.[4] This characteristic is advantageous for studies aiming to isolate the peripheral effects of GPR40 activation without confounding central nervous system (CNS) involvement.[4] Additionally, it exhibits high potency and favorable pharmacokinetic properties across multiple species.[2][4]

Q3: In which experimental systems has this compound been validated?

This compound has been validated in both in vitro and in vivo systems. In vitro, its activity has been demonstrated in cell lines such as Chinese Hamster Ovary (CHO) and mouse A9 cells engineered to express human GPR40.[1][5][6] It has also been shown to stimulate insulin secretion in isolated pancreatic islets from human GPR40 knock-in mice.[4][6] In vivo studies have been conducted in these knock-in mice, where it demonstrated efficacy in an oral glucose tolerance test.[4][6]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency in in vitro assays.

  • Possible Cause 1: Cell line selection. The potency of this compound can vary depending on the cell line and the specific assay used. For instance, reported EC50 values are different between A9 cells (GPR40 IP3 assay) and CHO cells (GPR40 aequorin assay).[1][5]

    • Solution: Ensure the cell line used is appropriate and validated for GPR40 expression and downstream signaling. Consider using a cell line that has been previously reported in the literature for consistency.

  • Possible Cause 2: Assay methodology. The choice of assay to measure GPR40 activation is critical. Common assays include inositol phosphate (IP) accumulation assays and calcium flux assays (like the aequorin assay).

    • Solution: Refer to established protocols for GPR40 activation assays. A detailed experimental protocol for an IP3 accumulation assay is provided below.

  • Possible Cause 3: Compound stability and solubility.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent. Ensure complete solubilization before diluting to the final concentration in your assay medium.

Problem 2: Lack of significant effect in in vivo studies.

  • Possible Cause 1: Animal model selection. The in vivo efficacy of this compound has been demonstrated in human GPR40 knock-in mice.[4][6] Standard rodent models may have different GPR40 pharmacology.

    • Solution: Utilize human GPR40 knock-in mice for in vivo experiments to ensure target engagement is relevant to the human receptor.

  • Possible Cause 2: Dosing and administration route.

    • Solution: this compound has shown good oral bioavailability.[4][6] For an oral glucose tolerance test (OGTT), oral administration one hour prior to the glucose challenge has been shown to be effective.[4][6] Ensure the dosage is consistent with reported effective doses (e.g., 10 mg/kg in mice).[4][6]

  • Possible Cause 3: Pharmacokinetic variability.

    • Solution: While this compound has a favorable pharmacokinetic profile, it's advisable to conduct a pilot pharmacokinetic study in your chosen animal model to confirm exposure levels and time to maximum concentration (Tmax) to optimize the timing of your pharmacodynamic measurements.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineAssay TypeEC50 (nM)
A9GPR40 IP3 Assay3.6[1][5]
CHOGPR40 Aequorin Assay36[1][5]
Isolated Islets (human GPR40 knock-in mice)Insulin Secretion55[4][6]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesClearance (L/h/kg)Half-life (hours)Oral Bioavailability (%)
Cynomolgus Monkey0.04[4]14[4]65[4]
Rat0.15[6]5.3[6]100[6]
Dog---

Experimental Protocols

1. GPR40 Inositol Phosphate (IP3) Accumulation Assay

This protocol is a generalized procedure based on common practices for measuring G-protein coupled receptor activation.

  • Cell Culture: Culture A9 cells stably expressing human GPR40 in appropriate media.

  • Cell Plating: Plate cells in 96-well plates and grow to confluence.

  • Labeling: Label the cells with [3H]-myo-inositol overnight.

  • Assay:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

    • Add varying concentrations of this compound and incubate.

    • Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

  • Data Analysis: Measure the radioactivity of the eluted fractions and calculate the EC50 value by fitting the data to a dose-response curve.

2. In Vivo Oral Glucose Tolerance Test (OGTT)

  • Animal Model: Use human GPR40 knock-in mice.

  • Fasting: Fast the mice for 6 hours prior to the experiment.[6]

  • Dosing: Administer this compound orally at a dose of 10 mg/kg.[6]

  • Glucose Challenge: One hour after compound administration, administer a 2 g/kg oral glucose challenge.[6]

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Analysis: Measure blood glucose levels at each time point and calculate the area under the curve (AUC) for glucose. Compare the AUC of the this compound treated group to the vehicle-treated control group.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion triggers Experimental_Workflow_OGTT start Start: Human GPR40 Knock-in Mice fasting 6-hour Fasting start->fasting dosing Oral Administration: This compound (10 mg/kg) or Vehicle fasting->dosing wait 1-hour Wait dosing->wait glucose_challenge Oral Glucose Challenge (2 g/kg) wait->glucose_challenge blood_sampling Blood Sampling at 0, 15, 30, 60, 120 min glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement auc_calculation AUC Calculation and Statistical Analysis glucose_measurement->auc_calculation end End: Assess Glucose Lowering Effect auc_calculation->end

References

how to prevent rope slippage on the AM-4668 winch

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the AM-4668 winch, particularly focusing on the prevention of rope slippage during sensitive experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of rope slippage on the this compound winch?

A1: Rope slippage on the this compound winch can stem from several factors. The most common cause is insufficient tension on the rope as it is initially wound onto the drum.[1][2] Other contributing factors can include a worn or smooth drum surface, using an inappropriate rope type for the load, or exceeding the winch's specified load capacity.[3][4][5]

Q2: Can the type of rope used affect slippage?

A2: Absolutely. Different rope materials have varying coefficients of friction and elasticity. For instance, some synthetic ropes can be more prone to slippage on a smooth drum compared to traditional wire ropes.[1] It is crucial to use a rope material that is compatible with the drum surface and the experimental load.

Q3: How many wraps of rope should be on the drum to prevent slippage?

A3: A minimum of five full wraps of rope around the drum is recommended before applying a load.[6] These initial wraps help to create the necessary friction to prevent the rope from slipping at its anchor point.

Q4: Can environmental conditions in the lab affect the winch's performance?

A4: Yes, environmental factors such as humidity and temperature can potentially influence the performance of the winch and the integrity of the rope.[7] For example, high humidity could lead to corrosion on a steel cable or drum, altering the frictional properties. Always operate the winch within the environmental conditions specified in the user manual.

Troubleshooting Guide: Preventing Rope Slippage

This guide provides a step-by-step approach to diagnosing and resolving rope slippage issues with the this compound winch.

Initial Diagnosis
  • Observe the Slippage: Note when the slippage occurs. Is it at the beginning of the pull, under maximum load, or intermittently?

  • Inspect the Rope: Check the rope for any signs of wear, fraying, or heat damage, especially the section that is in contact with the drum during slippage.[3][4]

  • Examine the Drum Surface: The drum should have a slightly rough texture to provide adequate grip. A polished or worn-down drum surface can be a primary cause of slippage.[1]

  • Verify the Rope Anchor: Ensure the rope is securely fastened to the drum at its anchor point. A loose anchor will invariably lead to slippage.[1][8]

Troubleshooting Steps

If you are experiencing rope slippage, follow these steps to rectify the issue:

  • Ensure Proper Spooling Technique: When installing a new rope or re-spooling an existing one, it is critical to do so under tension. This ensures the wraps are tight and uniform, which maximizes friction.

  • Check Rope Compatibility: Verify that the rope you are using is compliant with the specifications for the this compound winch. Refer to the table below for recommended rope properties.

  • Resurface the Drum (Advanced): If the drum surface is excessively smooth, it may need to be professionally resurfaced to restore its gripping capability. Consult with technical support before attempting this.

  • Adjust Load Parameters: Ensure that the load you are applying is within the operational limits of the winch. Overloading can lead to slippage and is a significant safety concern.[3]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the this compound winch to aid in preventing rope slippage.

ParameterSpecificationToleranceRecommended Action for Slippage
Rope Tension (Initial Spooling) 5% of Max Load±1%Re-spool rope under recommended tension.
Minimum Rope Wraps on Drum 5 wrapsN/AAlways maintain at least 5 wraps on the drum.
Drum Surface Roughness (Ra) 3.2 µm±0.5 µmIf below, consider professional resurfacing.
Maximum Load Capacity 50 NN/ADo not exceed the maximum load capacity.

Experimental Protocols

To ensure the reliable performance of the this compound winch in a research setting, it is crucial to follow standardized experimental protocols. Below is an example of a protocol for a material tensile strength experiment.

Protocol: Tensile Strength Testing of a Polymer Fiber

  • Objective: To determine the ultimate tensile strength of a polymer fiber using the this compound winch.

  • Materials: this compound winch, polymer fiber sample, load cell, data acquisition system.

  • Procedure:

    • Securely anchor one end of the polymer fiber to a fixed point.

    • Attach the other end of the fiber to the winch rope hook, ensuring the connection is secure and aligned.

    • Position the load cell in-line with the fiber to measure the applied tension.

    • Engage the winch at a constant, slow speed to apply a tensile force to the fiber.

    • Record the tension data from the load cell until the fiber fractures.

    • Retract the winch rope and prepare for the next sample.

Visualizations

Troubleshooting Workflow for Rope Slippage

start Rope Slippage Detected check_spooling Is the rope properly spooled under tension? start->check_spooling check_wraps Are there at least 5 wraps on the drum? check_spooling->check_wraps Yes respool Re-spool the rope under tension. check_spooling->respool No check_anchor Is the rope anchor secure? check_wraps->check_anchor Yes add_wraps Ensure a minimum of 5 wraps are on the drum. check_wraps->add_wraps No check_drum Is the drum surface worn or smooth? check_anchor->check_drum Yes secure_anchor Secure the rope anchor. check_anchor->secure_anchor No check_rope_type Is the rope type correct for the application? check_drum->check_rope_type No contact_support Contact technical support for drum servicing. check_drum->contact_support Yes replace_rope Replace the rope with a compatible type. check_rope_type->replace_rope No end_resolved Issue Resolved check_rope_type->end_resolved Yes respool->end_resolved add_wraps->end_resolved secure_anchor->end_resolved replace_rope->end_resolved

Caption: Troubleshooting workflow for diagnosing and resolving rope slippage.

Experimental Workflow for Tensile Testing

cluster_prep Preparation cluster_execution Execution cluster_post Post-Experiment prep_sample Prepare Polymer Fiber Sample attach_sample Attach Sample to Winch and Anchor prep_sample->attach_sample calibrate_sensor Calibrate Load Cell attach_sample->calibrate_sensor start_winch Engage Winch at Constant Speed calibrate_sensor->start_winch record_data Record Tension Data start_winch->record_data detect_fracture Detect Fiber Fracture record_data->detect_fracture detect_fracture->record_data No stop_winch Stop Winch detect_fracture->stop_winch Yes save_data Save and Analyze Data stop_winch->save_data reset_system Reset System for Next Sample save_data->reset_system

Caption: Experimental workflow for material tensile strength testing.

References

strengthening the AM-4668 structure for durability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AM-4668

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and strengthening the this compound structure for enhanced durability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in vitro?

A1: The primary degradation pathway for this compound in standard in vitro assays is oxidation of the tertiary amine moiety, leading to the formation of an N-oxide metabolite. This can result in a time-dependent loss of potency and potential off-target effects.

Q2: How can I minimize the oxidative degradation of this compound during my experiments?

A2: To minimize oxidative degradation, it is recommended to include antioxidants, such as N-acetylcysteine or ascorbic acid, in your assay buffer. Additionally, minimizing the exposure of the compound to atmospheric oxygen and light can help preserve its integrity. For long-term storage, it is advisable to keep this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Q3: Does this compound exhibit off-target activity that could be misinterpreted as a durability issue?

A3: Yes, at concentrations above 10 µM, this compound has been observed to interact with unintended targets, which can lead to cellular responses that are not related to its primary mechanism of action. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target effects and off-target pharmacology.

Q4: What are the common challenges encountered when using this compound in cell-based assays?

A4: Common challenges include poor solubility in aqueous media, leading to precipitation, and cytotoxicity at high concentrations. To address solubility, preparing a high-concentration stock solution in DMSO and then diluting it into the final assay medium is recommended. For cytotoxicity, it is important to determine the maximum non-toxic concentration in your specific cell line before conducting functional assays.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Inconsistent results in repeat experiments.

  • Possible Cause 1: Compound Instability. this compound may be degrading in your experimental conditions.

    • Solution: Perform a stability study of this compound in your assay buffer over the time course of your experiment. Analyze samples at different time points by HPLC to quantify the amount of intact compound remaining.

  • Possible Cause 2: Variability in Stock Solution. The concentration of your this compound stock solution may not be accurate or may have changed over time.

    • Solution: Prepare fresh stock solutions from solid material for each experiment. Verify the concentration of your stock solution using a spectrophotometer or another quantitative method.

Issue 2: Lower than expected potency (high IC50 value).

  • Possible Cause 1: Compound Degradation. As mentioned, this compound can degrade, leading to a decrease in the effective concentration.

    • Solution: Follow the handling and storage recommendations to minimize degradation. Consider including an antioxidant in your assay medium.

  • Possible Cause 2: Protein Binding. this compound may bind to proteins in the serum of your cell culture medium, reducing its free concentration.

    • Solution: Reduce the serum concentration in your medium if your cell line can tolerate it. Alternatively, perform a serum shift assay to quantify the impact of protein binding on the potency of this compound.

Issue 3: High background signal or non-specific effects.

  • Possible Cause 1: Compound Precipitation. this compound may be precipitating at the tested concentrations.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Determine the kinetic solubility of this compound in your assay medium to ensure you are working below its solubility limit.

  • Possible Cause 2: Off-Target Effects. The observed effects may be due to the interaction of this compound with other cellular targets.

    • Solution: Profile this compound against a panel of related and unrelated targets to assess its selectivity. Use a structurally distinct inhibitor of the same primary target as a control to confirm that the observed phenotype is due to on-target activity.

Data Presentation

The following tables summarize key quantitative data related to the durability and performance of this compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) % this compound Remaining
0100
585
1562
3038
6015
Calculated Half-life (t½) 25.8 min
Intrinsic Clearance (CLint) 77.5 µL/min/mg

Table 2: Effect of Structural Modification on this compound Durability

CompoundModificationHalf-life (t½) in HLM (min)IC50 against Primary Target (nM)
This compound Parent Compound25.850
This compound-M1 Deuteration at metabolically liable position45.255
This compound-M2 Fluorination of the phenyl ring30.148
This compound-M3 Replacement of tertiary amine with piperidine65.7120

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

  • Prepare Reagents:

    • This compound stock solution (10 mM in DMSO).

    • Human Liver Microsomes (1 mg/mL in 0.1 M phosphate buffer, pH 7.4).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system to 37°C.

    • Add this compound (final concentration 1 µM) to the HLM suspension and briefly vortex.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line corresponds to the degradation rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, HLM, NADPH) incubation Incubate at 37°C prep_reagents->incubation prep_stock Prepare this compound Stock Solution prep_stock->prep_reagents sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching centrifugation Centrifuge Samples quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Calculate Half-life and Clearance lcms->data_analysis

Caption: Experimental workflow for assessing the metabolic stability of this compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor target_kinase Target Kinase (e.g., PI3K) receptor->target_kinase downstream_effector Downstream Effector (e.g., Akt) target_kinase->downstream_effector cell_proliferation Cell Proliferation downstream_effector->cell_proliferation cell_survival Cell Survival downstream_effector->cell_survival AM4668 This compound AM4668->target_kinase

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Technical Support Center: AM-4668 High-Precision Syringe Pump

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AM-4668 High-Precision Syringe Pump. This guide is designed to assist researchers, scientists, and drug development professionals in the proper lubrication, maintenance, and troubleshooting of your instrument to ensure optimal performance and longevity.

Frequently Asked Questions (FAQs)

Q1: How often should I lubricate the lead screw of the this compound?

A1: For optimal performance and to prevent wear, the lead screw should be lubricated according to its usage. We recommend a monthly lubrication schedule for pumps in continuous or high-frequency use. For intermittent use, lubrication every three months is sufficient. Always use the recommended AM-Lube 4B lubricant.

Q2: What are the signs that the syringe clamp requires maintenance?

A2: If you notice syringe slippage, inconsistent dispensing volumes, or hear a clicking sound during operation, the syringe clamp mechanism may require cleaning and inspection. Debris or residue can accumulate, affecting its gripping force.

Q3: Can I use a lubricant other than the recommended AM-Lube 4B?

A3: It is strongly advised to only use the specified AM-Lube 4B lubricant. This formulation is designed to provide the necessary viscosity and thermal stability for the this compound's precision components. Using unapproved lubricants can lead to component damage and may void the warranty.

Q4: What is the expected lifespan of the drive belt, and when should it be replaced?

A4: The drive belt is a critical component for accurate motion transfer. Under normal operating conditions, the belt has an expected lifespan of 2,500 hours of operation. We recommend inspecting the belt for signs of wear, such as cracking or fraying, during your semi-annual preventative maintenance check.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Flow Rate

This is a common issue that can often be resolved by checking a few key areas. Follow this guide to diagnose and address the problem.

  • Step 1: Check for Air Bubbles: Ensure the syringe is properly primed and free of any air bubbles, as they can cause significant volume discrepancies.

  • Step 2: Inspect Syringe Installation: Verify that the syringe is securely seated in the clamp and that the plunger is correctly engaged with the pusher block.

  • Step 3: Examine the Lead Screw: A dirty or improperly lubricated lead screw can cause jerky motion, leading to inconsistent flow. Clean the lead screw with a lint-free cloth and apply a thin, even coat of AM-Lube 4B.

  • Step 4: Verify Tubing and Connections: Check all tubing and fittings for leaks, kinks, or blockages that could impede the fluid path.

Logical Troubleshooting Flow for Inconsistent Flow Rate

G start Start: Inconsistent Flow Rate check_bubbles Are there air bubbles in the syringe? start->check_bubbles prime_syringe Prime syringe to remove bubbles. check_bubbles->prime_syringe Yes check_clamp Is the syringe securely clamped? check_bubbles->check_clamp No prime_syringe->check_clamp end Problem Resolved prime_syringe->end secure_syringe Reseat and secure the syringe. check_clamp->secure_syringe No check_lube Is the lead screw clean and lubricated? check_clamp->check_lube Yes secure_syringe->check_lube secure_syringe->end clean_lube Clean and lubricate the lead screw. check_lube->clean_lube No check_tubing Are tubing/fittings clear and leak-free? check_lube->check_tubing Yes clean_lube->check_tubing clean_lube->end fix_tubing Replace kinked tubing or tighten fittings. check_tubing->fix_tubing No check_tubing->end Yes contact_support Issue persists. Contact Technical Support. fix_tubing->contact_support

Caption: Troubleshooting workflow for this compound flow inconsistency.

Issue 2: Motor Stalling or Making Excessive Noise

A stalled or noisy motor is often indicative of a mechanical obstruction or excessive friction.

  • Step 1: Power Cycle the Unit: Turn the this compound off and on again to reset the motor controller.

  • Step 2: Check for Obstructions: Ensure the pusher block's path is clear of any foreign objects.

  • Step 3: Lubricate the Guide Rods: The guide rods provide stability to the pusher block. If they are dry, they can cause excessive friction. Apply a small amount of AM-Lube 4B to the guide rods.

  • Step 4: Inspect the Drive Belt: A drive belt that is too tight can strain the motor, while a loose belt can slip. Refer to the user manual for the correct tensioning procedure.

Data Presentation: Maintenance Schedule & Specifications

Proper maintenance is crucial for the longevity and accuracy of your this compound pump. The following tables summarize the key maintenance schedules and lubricant specifications.

Table 1: Recommended Maintenance Schedule

ComponentTaskHigh Usage Frequency (Daily)Standard Usage Frequency (Weekly)
Lead ScrewClean and LubricateMonthlyQuarterly
Guide RodsClean and LubricateMonthlyQuarterly
Syringe ClampClean and InspectBi-WeeklyMonthly
Drive BeltInspect for WearQuarterlySemi-Annually
ChassisClean ExteriorWeeklyAs Needed
Full SystemProfessional CalibrationAnnuallyAnnually

Table 2: AM-Lube 4B Lubricant Specifications

PropertyValue
Base OilSynthetic PAO
Viscosity Index140
Temperature Range-20°C to 150°C
NLGI Grade2
ColorClear

Experimental Protocols & Workflows

Protocol: Automated Reagent Dispensing for Dose-Response Assay

This protocol outlines the use of the this compound for preparing a serial dilution of a compound for a typical dose-response experiment in a 96-well plate format.

  • Preparation:

    • Install a sterile 10 mL syringe filled with the compound stock solution onto the this compound.

    • Install a second 10 mL syringe filled with assay buffer.

    • Prime both syringes to remove any air.

    • Place a 96-well plate on the designated platform.

  • Programming the this compound:

    • Program a multi-step dispensing protocol.

    • Step 1: Dispense 100 µL of assay buffer into wells A2 through A12.

    • Step 2: Dispense 200 µL of the compound stock solution into well A1.

    • Step 3: Program a serial dilution sequence:

      • Aspirate 100 µL from well A1.

      • Dispense into well A2 and mix.

      • Aspirate 100 µL from well A2.

      • Dispense into well A3 and mix.

      • Continue this sequence up to well A11.

      • Aspirate 100 µL from well A11 and discard.

  • Execution:

    • Run the programmed protocol.

    • The result is a 2-fold serial dilution across 11 wells, with well A12 serving as a negative control.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_prog Programming Phase cluster_exec Execution Phase install_syringes Install Compound & Buffer Syringes prime_system Prime System (Remove Air) install_syringes->prime_system program_buffer Program Buffer Dispense (A2-A12) prime_system->program_buffer program_stock Program Stock Dispense (A1) program_buffer->program_stock program_dilution Program Serial Dilution Logic program_stock->program_dilution run_protocol Execute Protocol program_dilution->run_protocol result 96-Well Plate with Completed Dilution Series run_protocol->result

Caption: Workflow for automated dose-response sample preparation.

Validation & Comparative

Uncharted Territory: The Quest for AM-4668 Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as AM-4668 remains elusive. No performance testing data, mechanism of action, or comparative studies with other cannabinoid receptor modulators could be located for a substance with this identifier.

This absence of information prevents the creation of a detailed comparison guide as initially requested. The standard inquiries for performance metrics, experimental protocols, and signaling pathways for "this compound" did not yield any relevant scientific findings. Searches for "this compound cannabinoid research," "this compound scientific literature," and its chemical structure and function were similarly unsuccessful.

It is possible that "this compound" may be an internal, unpublished compound designation, a typographical error, or a substance that has not yet been characterized in publicly available scientific research. The "AM" series of cannabinoids, developed by Alexandros Makriyannis, includes numerous compounds such as AM-2201 and AM-411, which have been documented in scientific studies. However, this compound does not appear to be a recognized member of this series within the public domain.

Without any foundational data on this compound, it is impossible to generate the requested comparison tables, experimental methodologies, and signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public sphere.

Should further clarifying information or an alternative compound of interest be provided, a comprehensive performance guide can be developed, adhering to the specified requirements for data presentation, experimental detail, and visual representations.

A Comparative Analysis of the AM-4668 and Other FRC Climbing Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive environment of the FIRST Robotics Competition (FRC), the end-game climbing phase is often a critical factor in determining match outcomes. Teams employ a variety of mechanisms to lift their robots, each with distinct advantages and disadvantages. This guide provides an objective comparison between a prominent commercial off-the-shelf (COTS) solution, the AndyMark AM-4668 "Climber in a Box," and other common custom-built climbing mechanisms. The analysis is supported by representative performance data and standardized experimental protocols for evaluation.

It is important to note that while "this compound" can refer to other items outside of robotics, within the FRC community, it is the product code for AndyMark's 2 Stage Climber in a Box kit.[1] This guide will focus exclusively on this robotic mechanism.

Key Climbing Mechanism Architectures

FRC teams primarily utilize one of the following architectures for their climbing systems:

  • Telescoping Tube Climbers: These mechanisms consist of nested tubes, typically square aluminum, that extend linearly.[2][3] They are commonly actuated by a winch and rope/strap system or a rack and pinion setup.[4] The this compound is a COTS example of a winch-driven telescoping climber.[5]

  • Elevator Climbers: Often adapted from mechanisms designed to lift game pieces, elevators use stages of linear slides to extend vertically.[6][7][8][9] They can be rigged in a "cascade" fashion, where stages move simultaneously, or "continuous," where one stage extends fully before the next.[7][8]

  • Rotating Arm Climbers: These climbers use one or more rotating arms to hook onto a bar and pull the robot up. This design can be simpler but often requires more chassis space and careful consideration of the robot's center of gravity.

  • Scissor Lifts: While less common due to their mechanical complexity and weight, scissor lifts provide significant vertical extension in a compact starting package by unfolding a series of crossed members.[2]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical performance metrics for each climbing mechanism. The data for the this compound is based on its product specifications and community testing, while data for custom designs are representative values that can vary significantly with specific team designs and resources.

FeatureThis compound (COTS Telescope)Custom TelescopeCustom ElevatorCustom Rotating Arm
Avg. Climb Time (s) 5 - 104 - 126 - 153 - 8
Typical Weight (lbs) 10 - 15 (per side)8 - 20 (per side)20 - 40+15 - 30
Design Complexity LowMediumHighMedium
Manufacturing Load Low (Assembly Only)[5]Medium to HighHighMedium
Reliability High (Tested Design)Medium to HighMediumMedium to High
Cost Estimate ~
300300-300−
400 (with motor)
$200 - $500+$300 - $700+$150 - $400
Packaging Compact Vertical FootprintCompact Vertical FootprintLarge Vertical FootprintRequires Significant Swing Area

Experimental Protocols

To ensure objective evaluation of any climbing mechanism, teams should adopt standardized testing protocols.

Protocol 1: Time-to-Height Test
  • Objective: To measure the maximum speed of the climber under full robot weight.

  • Methodology:

    • Securely hang a competition-legal bar at the standard height for the given FRC season.

    • Place a fully weighted robot (including battery and bumpers) in its starting position relative to the bar.

    • On a start signal, deploy and actuate the climber to lift the robot until the bumpers are fully above the designated height marker.

    • Record the time from actuation start to achieving the target height.

    • Repeat the test 10 times, and calculate the mean and standard deviation of the climb time.

Protocol 2: Power Consumption and Durability Test
  • Objective: To measure the electrical current draw and assess the mechanical durability of the climber system.

  • Methodology:

    • Connect a power analyzer between the robot's power distribution system and the climber motor controller(s).

    • Perform the Time-to-Height test as described above, recording the peak current draw during the lift and the sustained current while holding the robot's weight.

    • Conduct a cycle test by performing 50 consecutive climbs with a 30-second rest period between each.

    • After the 50 cycles, perform a detailed inspection of all mechanical components (gearbox, bearings, structural members, fasteners) for signs of wear, deformation, or failure.

Logical Flow for Mechanism Selection

Choosing the right climbing mechanism depends on a team's resources, strategic priorities, and the specific game challenge. The following diagram illustrates a decision-making workflow for selecting a climber type.

G start Game Challenge Analysis: - Bar Height? - Traversal Needed? - Space Constraints? resources Team Resource Assessment: - Machining Capability? - Budget? - Programming Skill? start->resources decision1 Need a fast, simple, and reliable solution with minimal custom machining? resources->decision1 cots Select COTS Solution: AndyMark this compound decision1->cots Yes decision2 Have strong machining and design capabilities? decision1->decision2 No custom_tele Design Custom Telescope: - Lightweight - Good packaging decision2->custom_tele Priority: Weight & Simplicity custom_elev Design Custom Elevator: - High reach - Can double for game piece manipulation decision2->custom_elev Priority: Reach & Multi-function custom_arm Design Custom Rotating Arm: - Potentially fastest - Mechanically simpler decision2->custom_arm Priority: Speed & Simplicity

Caption: Decision workflow for FRC climber selection.

Conclusion

The AndyMark this compound "Climber in a Box" presents a highly reliable and low-effort solution ideal for teams with limited manufacturing resources or those wishing to focus design efforts on other robot systems.[5] Its performance is competitive, offering a balance of speed, weight, and simplicity.

Custom-built mechanisms, while requiring significantly more design and manufacturing effort, offer higher optimization potential.[6][10] A custom telescoping climber can be made lighter than the this compound. Rotating arm climbers can achieve the fastest climb times if properly implemented. Elevators, though often heavier and more complex, are unparalleled when a single mechanism must perform both climbing and extensive game piece manipulation.[9][11]

The optimal choice depends on a thorough analysis of game strategy, robot architecture, and team capabilities. For many teams, the reliability and ease of implementation of a COTS solution like the this compound make it a strategically sound decision.

References

A Comparative Guide to Targeted Protein Degrader Performance: ARV-110 vs. Custom-Designed Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology: The terms "AM-4668" and "custom-designed climber" as initially queried do not correspond to recognized molecules or concepts within the field of molecular biology and drug discovery. Based on the context of the request, which focuses on signaling pathways, experimental protocols, and data relevant to drug development, this guide will proceed with a comparison based on well-established examples in the field of targeted protein degradation. We will use ARV-110 (Bavdegalutamide) , a clinically advanced PROTAC® (Proteolysis Targeting Chimera), as our specific example and compare its performance characteristics to the general principles and performance of custom-designed protein degraders .

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of performance with supporting experimental data.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders physically remove the target protein. This is achieved through heterobifunctional molecules, most notably PROTACs, which act as a bridge between a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

ARV-110 is a potent and selective oral PROTAC designed to target the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] Custom-designed degraders represent the broader class of novel PROTACs and other degrader molecules that are rationally designed and synthesized to target a wide array of proteins implicated in various diseases.[3][4] The design of these molecules involves the careful selection of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker to connect them.[5]

Performance Data: A Quantitative Comparison

The efficacy of a protein degrader is assessed by several key parameters. The following tables summarize the performance data for ARV-110 and provide a comparative context for what can be expected from custom-designed degraders.

Performance Metric ARV-110 (Bavdegalutamide) Custom-Designed Degraders (Representative Examples/Ranges) Description
Target Protein Androgen Receptor (AR)[1][2]Various (e.g., BRD4, BTK, CK1δ)[4][6]The specific protein of interest intended for degradation.
E3 Ligase Recruited Cereblon (CRBN)[7]Cereblon (CRBN), VHL, IAP, DCAF15, etc.[6]The E3 ubiquitin ligase hijacked by the degrader.
DC50 (Degradation) ~1 nM (in VCaP cells)[7]Can range from sub-nanomolar to micromolar.[6]The concentration of the degrader required to induce 50% degradation of the target protein.
Dmax (Degradation) >95% (in LNCaP and VCaP cells)[7]Typically >80-90% for effective degraders.[6]The maximum percentage of target protein degradation achievable.
Binding Affinity (Target) High affinity for AR LBD[7]Varies widely depending on the target and ligand.The dissociation constant (Kd) of the degrader for its target protein.
Binding Affinity (E3 Ligase) Optimized for CRBN binding[1]Varies depending on the E3 ligase and ligand.The dissociation constant (Kd) of the degrader for the E3 ligase.
Ternary Complex Cooperativity (α) Positive cooperativity is a key design goal.[8]Can be positive (α > 1), negative (α < 1), or non-cooperative (α = 1).[9][10]A measure of how the binding of the degrader to one protein affects its affinity for the other, indicating the stability of the ternary complex.

Key Experimental Protocols

The evaluation of protein degrader performance relies on a series of well-defined experimental protocols. Below are detailed methodologies for the key assays cited.

Protein Degradation Assay (Western Blot)

This assay directly measures the reduction in the amount of the target protein following treatment with a degrader.

Protocol:

  • Cell Culture and Treatment: Plate cells expressing the target protein at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the degrader molecule (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the BCA assay. This ensures equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

These assays are crucial for understanding the initial step of the degrader's mechanism of action: the formation of the Target-Degrader-E3 Ligase ternary complex.

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[11][12][13][14]

Protocol:

  • Immobilization: Covalently attach a purified E3 ligase (or target protein) to the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow a solution of the degrader over the immobilized protein to measure the binary binding kinetics (association and dissociation rates) and affinity (Kd) between the degrader and the immobilized protein.

    • Separately, determine the binary affinity of the degrader for the other protein partner (the one not immobilized) in solution.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the non-immobilized protein partner and varying concentrations of the degrader.

    • Flow these solutions over the immobilized protein on the sensor chip. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters for ternary complex formation. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[9][10]

ITC directly measures the heat changes associated with binding events, providing thermodynamic data on the interaction.[15][16][17][18][19]

Protocol:

  • Sample Preparation: Prepare highly purified samples of the target protein, E3 ligase, and the degrader in an identical, well-matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • To determine the binding affinity of the degrader to the target protein, place the target protein in the sample cell and titrate in the degrader from the syringe.

    • Similarly, to determine the binding affinity of the degrader to the E3 ligase, place the E3 ligase in the sample cell and titrate in the degrader.

  • Ternary Titration:

    • To measure the affinity of the degrader for the E3 ligase in the presence of the target protein, prepare a solution of the E3 ligase pre-saturated with the target protein in the sample cell.

    • Titrate the degrader into this pre-formed binary complex.

  • Data Analysis: The heat released or absorbed during each injection is measured. The data is then fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions. The cooperativity can be calculated from the binary and ternary binding affinities.

In-Cell Ubiquitination Assay

This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the degrader, a proteasome inhibitor (to allow ubiquitinated proteins to accumulate), and a vehicle control. Lyse the cells under denaturing conditions (e.g., with SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target protein.

  • Western Blotting:

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear in the degrader-treated sample indicates polyubiquitination of the target protein.

    • The membrane can also be probed with the target protein antibody to confirm the immunoprecipitation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in targeted protein degradation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR HSP DHT->AR_HSP AR_dimer_cyto AR AR AR_HSP->AR_dimer_cyto HSP dissociation AR_dimer_nuc AR AR AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element AR_dimer_nuc->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor (AR) Signaling Pathway.

ARV110_Mechanism AR Androgen Receptor (Target Protein) ARV110 ARV-110 AR->ARV110 PolyUb_AR Poly-ubiquitinated AR CRBN Cereblon (E3 Ligase) ARV110->CRBN CRBN->PolyUb_AR Ub Ubiquitin Ub->PolyUb_AR Ubiquitination Proteasome 26S Proteasome PolyUb_AR->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action of ARV-110.

PROTAC_Design_Workflow Target_Selection 1. Target & E3 Ligase Selection Ligand_Screening 2. Ligand Identification (Target & E3) Target_Selection->Ligand_Screening Linker_Design 3. Linker Design & Synthesis Ligand_Screening->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis Linker_Design->PROTAC_Synthesis Biochemical_Assays 5. Biochemical Evaluation (Binding, Ternary Complex) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays 6. Cellular Evaluation (Degradation, Ubiquitination) Biochemical_Assays->Cellular_Assays Optimization 7. Lead Optimization (SAR) Cellular_Assays->Optimization Optimization->Linker_Design Iterative Design In_Vivo 8. In Vivo Studies Optimization->In_Vivo Lead Candidate

Caption: General Workflow for Custom Degrader Design.

References

Comparative Analysis of FRC Climbing Mechanisms: A Guide for Robotics Engineers

Author: BenchChem Technical Support Team. Date: December 2025

For robotics teams participating in the FIRST Robotics Competition (FRC), the end-game climbing challenge often represents a critical opportunity for scoring significant points. The selection of a robust and reliable climbing mechanism is therefore a key strategic decision. This guide provides a comparative analysis of the AndyMark AM-4668 "Climber in a Box" and other commercially available and custom-built alternatives, focusing on their validated and implied weight capacities.

Implied Weight Capacity of this compound

The AndyMark this compound is a popular off-the-shelf solution for FRC climbing challenges. While a specific quantitative weight capacity is not listed, the product is marketed as having been "battle-tested with hundreds of climbs on a full-weight FRC Robot without failures."[1] According to the FRC game manual, the maximum weight of a robot is 125 lbs (~56.7 kg).[2][3][4][5] This establishes a de facto validated weight capacity of at least 125 lbs for the this compound under competition conditions.

Comparison of Climbing Mechanisms

To provide a clear overview, the following table summarizes the key characteristics of the this compound and its common alternatives.

Product/SystemTypeListed/Implied Weight CapacityKey Features & Notes
AndyMark this compound "Climber in a Box" Telescoping Tube KitImplied: ≥ 125 lbsPre-engineered kit with all necessary hardware. Designed for ease of assembly and integration.
The Thrifty Bot Telescoping Tube Kit Telescoping Tube KitNot specified; described as "lightweight"[5]Aims to be a cost-effective and lightweight alternative. Requires user to source some components.
REV Robotics 1" Lift Kit Extrusion-based Elevator KitRated for 250 lbs, but limited by other factors[6]Highly configurable system. The actual capacity depends on the gearbox, motor, and overall construction.
Custom Pneumatic Climber Pneumatic Actuator SystemDependent on design (cylinder bore, pressure)Can be very fast and powerful. Weight capacity is calculated based on the number and size of pneumatic cylinders and the operating pressure.[3]
Custom Motor-Driven Climber Motor, Gearbox, and Winch SystemDependent on design (motor, gear ratio)Offers precise control. Weight capacity is determined by the torque output of the motor and the gear reduction.[2]

Experimental Protocol for Weight Capacity Validation

To empirically validate the weight capacity of any climbing mechanism, a structured and repeatable experimental protocol is essential. The following methodology can be adapted for various climber designs.

Objective: To determine the maximum static load a climbing mechanism can support without failure or significant deformation.

Materials:

  • Fully assembled climbing mechanism integrated into a representative robot chassis or a rigid test fixture.

  • Calibrated weights in incremental denominations (e.g., 5 lbs, 10 lbs, 25 lbs).

  • A secure mounting structure capable of supporting the test apparatus and applied loads.

  • High-resolution camera for recording the experiment.

  • Calipers and rulers for measuring deflection.

Procedure:

  • Initial Setup: Securely mount the base of the climber to the test fixture. Extend the climber to its full operational height.

  • Initial Load Application: Begin by hanging a weight significantly lower than the expected capacity (e.g., 50 lbs) from the climber's hook or lifting point.

  • Hold Time: Maintain the initial load for a period of 60 seconds.

  • Inspection: After the hold time, inspect the entire mechanism for any signs of bending, cracking, or fastener failure. Measure and record any deflection from the unloaded state.

  • Incremental Loading: Increase the load in controlled increments (e.g., 10-20 lbs).

  • Repeat Hold and Inspection: Repeat steps 3 and 4 for each new weight increment.

  • Failure Point Determination: Continue incrementally adding weight until a failure occurs or a predetermined maximum load is reached. Failure is defined as any permanent deformation, breakage of a component, or the inability to maintain the load at the fully extended position.

  • Data Recording: Meticulously record the weight at which failure occurred and the nature of the failure. Photographic and video evidence should be captured throughout the process.

G cluster_setup Setup cluster_testing_loop Testing Loop cluster_conclusion Conclusion setup_climber Mount Climber to Test Fixture extend_climber Extend Climber to Full Height setup_climber->extend_climber apply_load Apply Incremental Weight extend_climber->apply_load hold_load Hold Load for 60 Seconds apply_load->hold_load inspect Inspect for Failure/Deformation hold_load->inspect record Record Observations inspect->record record->apply_load If no failure failure Failure Point Reached record->failure If failure occurs analyze Analyze Failure Mode failure->analyze

Experimental workflow for climber weight capacity validation.

Understanding Telescoping Climber Mechanics

The majority of commercially available climbing solutions, including the this compound, utilize a telescoping tube design. The successful operation of such a system relies on the interplay of several key components.

G cluster_actuation Actuation System cluster_structure Telescoping Structure cluster_extension Extension/Retraction motor Motor/Gearbox winch Winch Spool motor->winch rope Dyneema Rope winch->rope retracts outer_tube Outer Tube (Stage 1) inner_tube Inner Tube (Stage 2) outer_tube->inner_tube hook Lifting Hook inner_tube->hook springs Constant Force Springs hook->springs resists extension of rope->inner_tube pulls down springs->inner_tube extends

Component relationships in a telescoping climbing system.

Conclusion

The AndyMark this compound provides a reliable climbing solution for FRC teams with an implied weight capacity sufficient for a fully loaded competition robot. While alternatives from companies like REV Robotics and The Thrifty Bot offer greater design flexibility and potential cost savings, their weight capacities are either less explicitly defined or dependent on the overall implementation. For teams considering custom-built climbers, a thorough understanding of mechanical design principles and rigorous testing are paramount to ensure a safe and effective mechanism. The provided experimental protocol offers a framework for such validation, enabling teams to make data-driven decisions in their pursuit of competitive excellence.

References

A Comparative Guide to the Stress Analysis of Nickel-Based Superalloy AM-4668 (Inconel 718)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical performance of AM-4668, more commonly known as Inconel 718 (Werkstoff-Nr. 2.4668), a high-strength, corrosion-resistant nickel-chromium superalloy.[1][2] Its exceptional properties at extreme temperatures make it a material of choice in demanding applications such as aerospace, gas turbines, and cryogenic storage.[2][3] This document presents a comparative analysis of Inconel 718 against other prominent high-performance superalloys, Haynes® 282® and Waspaloy, supported by quantitative data and standardized experimental protocols.

Comparative Analysis of Mechanical Properties

The selection of a superalloy for a specific application is contingent on its mechanical behavior under operational loads and temperatures. Inconel 718 is renowned for its excellent combination of tensile, fatigue, creep, and rupture strength up to approximately 700°C (1300°F).[2] The following table summarizes the key mechanical properties of Inconel 718, Haynes® 282®, and Waspaloy under various conditions to facilitate a direct comparison.

Property Condition Inconel 718 (this compound) Haynes® 282® Waspaloy
Ultimate Tensile Strength (UTS) Room Temperature, Annealed & Aged>1241 MPa[4]839 MPa (Annealed)[5]~1310 MPa
650°C (1200°F), Annealed & Aged>999 MPa[4]~758 MPa (816°C)~1034 MPa
Yield Strength (0.2% Offset) Room Temperature, Annealed & Aged>1034 MPa[4]384 MPa (Annealed)[5]~896 MPa
650°C (1200°F), Annealed & Aged>827 MPa[4]~620 MPa (649°C)~758 MPa
Elongation Room Temperature, Annealed & Aged12%[4]59% (Annealed)[5]~20%
Hardness (Rockwell C) Room Temperature, Annealed & Aged32-40 HRC[4]~45 HRC34-40 HRC
Creep Rupture Strength Superior up to 650°C (1200°F)[6]Excellent creep strength up to 927°C (1700°F)Superior to Inconel 718 above 650°C (1200°F)[6]

Experimental Protocols

The mechanical properties presented in this guide are determined through standardized testing methodologies. The primary standards governing the stress analysis of these superalloys are ASTM E8/E8M for tension testing and ASTM E139 for creep, creep-rupture, and stress-rupture tests.

Tensile Testing (ASTM E8/E8M)

This test provides critical information on the strength and ductility of materials under uniaxial tensile stress.[7]

Methodology:

  • Specimen Preparation: A standardized specimen is machined from the material with a defined gauge length and cross-sectional area.[8]

  • Test Setup: The specimen is mounted in a universal testing machine equipped with a calibrated load cell and an extensometer to measure strain.

  • Loading: A controlled tensile force is applied to the specimen at a constant rate until fracture.[8]

  • Data Acquisition: The applied load and the corresponding elongation of the specimen are continuously recorded.

  • Analysis: The recorded data is used to generate a stress-strain curve, from which key properties such as yield strength, ultimate tensile strength, and elongation are determined.[9]

Creep and Stress-Rupture Testing (ASTM E139)

These tests evaluate the material's ability to withstand a constant load at elevated temperatures over time.[10][11]

Methodology:

  • Specimen Preparation: A test specimen is prepared according to the standard's specifications.

  • Test Setup: The specimen is placed in a creep testing machine within a furnace capable of maintaining a constant, uniform temperature. A constant tensile load is applied to the specimen.

  • Data Acquisition: The elongation of the specimen is measured over time using a high-temperature extensometer. For stress-rupture tests, the time to fracture is the primary measurement.

  • Analysis: The data is plotted as a creep-time curve, showing the different stages of creep (primary, secondary, and tertiary). The creep rate and time to rupture are critical parameters determined from this test.[12]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the mechanical properties of superalloys like Inconel 718.

ExperimentalWorkflow cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Reporting raw_material Raw Superalloy Stock (Inconel 718) machining Specimen Machining (ASTM E8 / E139) raw_material->machining heat_treatment Heat Treatment (Annealing & Aging) machining->heat_treatment tensile_test Tensile Test (ASTM E8) heat_treatment->tensile_test creep_test Creep/Rupture Test (ASTM E139) heat_treatment->creep_test stress_strain Stress-Strain Curve Analysis tensile_test->stress_strain creep_curve Creep Curve Analysis creep_test->creep_curve data_table Comparative Data Summary stress_strain->data_table creep_curve->data_table report Final Report data_table->report

Caption: Experimental workflow for stress analysis of superalloys.

Signaling Pathway of Material Failure under Load

The following diagram illustrates a simplified conceptual pathway from the application of mechanical and thermal loads to eventual material failure, highlighting the key phenomena involved in the degradation of superalloys.

FailurePathway Load Applied Load (Mechanical & Thermal) Deformation Elastic/Plastic Deformation Load->Deformation Microstructure Microstructural Changes (Dislocation Movement, Phase Transformation) Deformation->Microstructure Damage Damage Accumulation (Void Formation, Micro-cracks) Microstructure->Damage Crack Crack Initiation & Propagation Damage->Crack Failure Fracture Crack->Failure

Caption: Conceptual pathway of material failure under load.

References

A Comparative Analysis of Single-Stage and Two-Stage Methodologies in Scientific Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the strategic design of experimental and clinical workflows is paramount to achieving robust and efficient outcomes. A key consideration in this design is the choice between single-stage and two-stage methodologies. While single-stage approaches offer simplicity and directness, two-stage strategies can provide significant advantages in terms of efficiency, ethics, and resource allocation. This guide provides a comparative review of these two paradigms, with a focus on their application in clinical trials, screening assays, and drug delivery systems, supported by experimental data and detailed protocols.

Single-Stage vs. Two-Stage Clinical Trial Designs

The primary advantage of a two-stage design is the ethical and economic benefit of not exposing patients to ineffective treatments and conserving resources.[1][2][3] The decision to proceed to the second stage is based on the number of positive responses observed in the first stage.

Data Presentation: Comparison of Single-Stage and Two-Stage (Simon's Minimax) Designs
ParameterSingle-Stage DesignTwo-Stage Design (Simon's Minimax)
Description A single group of patients is enrolled and evaluated.The trial is conducted in two stages. The trial is stopped for futility if an insufficient number of responses are observed in the first stage.
Primary Objective To determine if a treatment has sufficient activity to warrant further investigation.To determine if a treatment has sufficient activity, while minimizing the number of patients exposed to an ineffective treatment.[1][2]
Endpoint Typically, a binary outcome (e.g., tumor response).Same as single-stage.
Sample Size Fixed at the start of the trial.The total sample size is fixed, but the trial may be stopped after the first stage with a smaller number of patients.[1]
Ethical Considerations All enrolled patients are exposed to the investigational treatment, even if it is ineffective.Reduces the number of patients exposed to ineffective treatments.[1][2]
Resource Utilization Can be less efficient if the treatment is ineffective, as the trial runs to completion.More efficient in terms of patient resources and cost if the treatment is not promising.[1]
Experimental Protocols: Simon's Two-Stage Design

The implementation of a Simon's two-stage design involves the following key steps:

  • Define Null and Alternative Hypotheses:

    • H₀ (Null Hypothesis): The true response rate (p) is less than or equal to a specified unacceptable rate (p₀).

    • H₁ (Alternative Hypothesis): The true response rate (p) is greater than or equal to a specified desirable rate (p₁).

  • Specify Error Rates:

    • α (Type I Error): The probability of incorrectly accepting an ineffective drug (typically ≤ 0.10).

    • β (Type II Error): The probability of incorrectly rejecting an effective drug (typically ≤ 0.20).

  • Determine Sample Size and Decision Rules:

    • Based on p₀, p₁, α, and β, a specific design is chosen which provides:

      • n₁: The number of patients in the first stage.

      • r₁: The critical number of responses in the first stage. If the number of responses is ≤ r₁, the trial is stopped.

      • n: The total number of patients if the trial proceeds to the second stage.

      • r: The critical total number of responses. If the total number of responses is ≤ r, the drug is considered inactive.

Signaling Pathways and Logical Relationships

The decision-making process in a two-stage clinical trial can be visualized as a workflow.

G start Start Trial stage1 Enroll n1 patients (Stage 1) start->stage1 interim_analysis Interim Analysis: Observe number of responses (x1) stage1->interim_analysis decision Is x1 > r1? interim_analysis->decision stop_futility Stop Trial for Futility decision->stop_futility No stage2 Enroll (n - n1) additional patients (Stage 2) decision->stage2 Yes final_analysis Final Analysis: Observe total number of responses (x) stage2->final_analysis final_decision Is x > r? final_analysis->final_decision success Declare Drug as Promising final_decision->success Yes failure Declare Drug as Not Promising final_decision->failure No

Workflow of a Simon's Two-Stage Clinical Trial Design.

Single-Stage vs. Two-Stage Screening Assays

Screening assays are fundamental in drug discovery and other research areas for identifying active compounds or factors from a large pool. Similar to clinical trials, screening can be conducted in a single stage or in two (or more) stages.

A single-stage screen involves testing all candidates under a single set of conditions. In contrast, a two-stage screening process first uses a less stringent, often high-throughput, primary screen to identify a larger set of potential "hits." These hits are then subjected to a more rigorous and specific secondary screen for confirmation and further characterization.[4][5]

Data Presentation: Comparison of Screening Strategies
FeatureSingle-Stage ScreeningTwo-Stage Screening
Process All candidates are tested in a single, definitive assay.A primary screen identifies potential hits, which are then confirmed in a secondary, more specific assay.
Throughput Can be lower if the assay is complex.The primary screen is typically high-throughput.
Resource Intensity Can be high if the assay is expensive or time-consuming.The primary screen is often less resource-intensive per sample, focusing resources on the most promising candidates in the secondary screen.[5]
False Positives/Negatives A well-validated assay can have low false rates, but there is no opportunity to filter out non-specific hits.The two-stage process is designed to reduce false positives from the primary screen.
Applicability Suitable for smaller libraries or when a highly robust and specific single assay is available.Ideal for large libraries where a high-throughput primary screen can efficiently narrow down the candidates.
Experimental Protocols: A Generic Two-Stage Screening Workflow
  • Primary Screen:

    • Objective: To rapidly identify a large number of potential hits with high sensitivity.

    • Methodology: Often a simplified, high-throughput assay (e.g., a biochemical assay measuring enzyme inhibition).

    • Outcome: A list of "hits" that meet a predefined activity threshold.

  • Secondary Screen (Confirmatory Assay):

    • Objective: To confirm the activity of the primary hits and eliminate false positives.

    • Methodology: A more biologically relevant or specific assay (e.g., a cell-based assay measuring a downstream effect). This stage may also include dose-response studies to determine potency.

    • Outcome: A smaller, validated set of lead compounds for further development.

Experimental Workflow Diagram

G compound_library Compound Library primary_screen Primary Screen (High-Throughput, High Sensitivity) compound_library->primary_screen hit_identification Identify Initial 'Hits' primary_screen->hit_identification decision Proceed to Secondary Screen? hit_identification->decision discard Discard Inactive Compounds decision->discard No secondary_screen Secondary Screen (Confirmatory, High Specificity) decision->secondary_screen Yes hit_validation Validate and Characterize Hits secondary_screen->hit_validation lead_compounds Lead Compounds for Further Development hit_validation->lead_compounds

Workflow of a Two-Stage Screening Assay.

Single-Stage vs. Two-Stage Drug Delivery Systems

The concept of staging is also relevant in the design of advanced drug delivery systems, particularly for targeted therapies.

  • Single-stage drug delivery systems typically have a single mechanism for drug release, which may be immediate or sustained over time.

  • Two-stage (or multi-stage) drug delivery systems are more complex, often designed to respond to different physiological environments in sequence.[6] For example, a nanoparticle might be designed to first accumulate in a tumor via the enhanced permeability and retention (EPR) effect (Stage 1) and then release its payload in response to the acidic tumor microenvironment (Stage 2).[6]

These multi-stage systems aim to improve the therapeutic index of a drug by increasing its concentration at the target site while minimizing exposure to healthy tissues.

References

Benchmarking the AM-4668: A Comparative Analysis of FRC Climbing Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of the FIRST Robotics Competition (FRC), the endgame climbing phase often proves to be a critical factor in determining match outcomes. The selection of a robust and efficient climbing mechanism is therefore a paramount decision for any team. This guide provides a comparative analysis of the AndyMark AM-4668 "Climber in a Box" against other common FRC climber archetypes, offering a framework for evaluation based on qualitative and available observational data.

Introduction to the this compound Climber

The AndyMark this compound is a two-stage telescoping climber kit that utilizes a "spring out, winch back" mechanism.[1] This design employs constant force springs to extend the telescopic arms and a winch powered by a user-supplied motor and gearbox to retract a Dyneema rope, pulling the robot upwards. The kit is designed for accessibility, requiring no precision machining for assembly.[1]

Alternative FRC Climber Designs

FRC teams have historically employed a variety of climbing mechanisms, with two of the most prevalent alternatives to the telescoping design being the scissor lift and single-stage telescoping arms.

  • Telescoping Arms (Single and Multi-stage): These climbers, like the this compound, use nested stages of tubing that extend to reach the climbing rung. They are generally considered to be a simple, space-efficient, and reliable option.[2]

  • Scissor Lifts: This mechanism uses a series of crossed, hinged supports that extend in a crisscross 'X' pattern. While capable of reaching significant heights and folding down compactly, they are often criticized for being heavy, complex, and resource-intensive to build.[2]

Qualitative Performance Comparison

FeatureThis compound (2-Stage Telescoping)Single-Stage Telescoping ArmScissor Lift
Primary Mechanism Spring-extended, winch-retracted telescoping tubesVaries (e.g., winch, lead screw, pneumatics)Actuated crossed linkages
Pros - Complete kit, no precision machining required[1]- "Battle-tested" in competition[1]- Relatively lightweight and compact- Simple and reliable design[2]- Space-efficient- Can achieve significant vertical reach- Folds down to a low profile
Cons - Requires a separate motor and gearbox- A single climber may not be sufficient for heavier robots or off-center loads- Limited to a single stage of extension- Design and fabrication are the team's responsibility- Often heavy and complex to build[2]- Can be slow to deploy- May exhibit instability at full extension
Observed Performance Notes A single this compound with a Redline motor was found to be insufficient to lift a robot in one user test, suggesting two climbers or a more powerful motor/gearbox combination may be necessary. The lack of an integrated ratcheting mechanism can cause the robot to fall if power is lost.The effectiveness is highly dependent on the team's design and manufacturing capabilities. A single, off-center arm may have difficulty lifting the robot's center of gravity.Generally considered a less competitive option by many teams due to its weight and complexity.[2]

Experimental Protocols for Climber Evaluation

To conduct a quantitative comparison of FRC climbers, a standardized testing protocol is necessary. The following methodology outlines key performance indicators and procedures for their measurement.

Objective: To quantitatively assess the performance of various FRC climbing mechanisms based on speed, load capacity, and efficiency.

Materials:

  • Assembled climbing mechanism (e.g., this compound, custom-built telescoping arm, scissor lift)

  • FRC-legal robot chassis or a weighted test fixture simulating a robot's weight (up to the 125 lbs limit).[2][3]

  • Structure simulating the FRC climbing rung.

  • Power source (FRC-legal battery).

  • Motor and gearbox combination as specified by the manufacturer or team design.

  • High-speed camera or stopwatch for timing.

  • Force gauge or load cell.

  • Power analyzer to measure current and voltage.

Procedure:

  • Setup:

    • Securely mount the climbing mechanism to the test chassis or fixture.

    • Position the test setup in front of the simulated climbing rung.

    • Ensure all electrical connections are safe and secure.

  • Maximum Load Test:

    • Attach the climber to the rung.

    • Gradually add weight to the chassis in known increments.

    • Actuate the climber and record the maximum weight it can successfully lift from the ground.

    • Note any signs of strain or failure in the mechanism.

  • Climb Time Test:

    • Load the chassis to a standard weight (e.g., 100 lbs).

    • Position the climber at its starting configuration.

    • Simultaneously start the timer and actuate the climber.

    • Stop the timer when the chassis is fully supported by the climbing mechanism and has reached its maximum height.

    • Repeat this test multiple times to ensure consistency and calculate an average climb time.

  • Power Consumption Analysis:

    • Connect the power analyzer between the power source and the climber's motor.

    • Perform a climb at the standard test weight.

    • Record the peak current draw and the average power consumption during the climb.

Data Presentation:

The collected data should be organized into a clear and concise table for easy comparison.

Performance MetricThis compoundCustom Telescoping ArmCustom Scissor Lift
Maximum Load (lbs)
Average Climb Time (s) at 100 lbs
Peak Current Draw (A) at 100 lbs
Average Power Consumption (W) at 100 lbs
Weight of Mechanism (lbs)

System Logic and Experimental Workflow

The following diagrams illustrate the logical relationships in climber selection and the experimental workflow for testing.

ClimberSelectionLogic cluster_factors Decision Factors cluster_options Climber Options Team Resources Team Resources This compound This compound Team Resources->this compound Limited Machining Custom Telescoping Custom Telescoping Team Resources->Custom Telescoping Design/Fab Capability Scissor Lift Scissor Lift Team Resources->Scissor Lift High Resources Robot Weight Robot Weight Robot Weight->this compound Consider Dual Climbers Game Strategy Game Strategy Game Strategy->Custom Telescoping Speed/Simplicity Game Strategy->Scissor Lift High Reach Needed

Figure 1: Climber Selection Logic

ExperimentalWorkflow Start Start Setup Test Fixture Setup Test Fixture Start->Setup Test Fixture Max Load Test Max Load Test Setup Test Fixture->Max Load Test Climb Time Test Climb Time Test Max Load Test->Climb Time Test Power Consumption Analysis Power Consumption Analysis Climb Time Test->Power Consumption Analysis Data Analysis Data Analysis Power Consumption Analysis->Data Analysis End End Data Analysis->End

References

AM-4668: A Potent GPR40 Agonist for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Preclinical Efficacy of AM-4668, a Novel FFA1/GPR40 Agonist

For researchers in the field of metabolic diseases, particularly type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), has emerged as a promising therapeutic target. Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. This guide provides a comparative overview of the preclinical data available for this compound, a potent GPR40 agonist, and situates its performance relative to other well-characterized agonists in the field.

Performance Comparison of GPR40 Agonists

This compound has been developed as a potent and more polar GPR40 agonist with the aim of improving upon earlier compounds by offering excellent pharmacokinetic properties and minimal central nervous system penetration.[1] Preclinical studies, particularly in rodent models of type 2 diabetes, are crucial for evaluating the potential of such compounds. A key measure of in vivo efficacy is the oral glucose tolerance test (OGTT), which assesses the ability of a compound to improve the clearance of a glucose load.

The following table summarizes the in vivo efficacy of this compound in comparison to other GPR40 agonists, AM-1638 and AMG 837, in an oral glucose tolerance test in a diet-induced obese (DIO) mouse model.

CompoundDose (mg/kg)Route of AdministrationAnimal ModelKey Finding
This compound (as compound 20) 0.3OralBDF-DIO MiceSignificantly lowered blood glucose during OGTT.[2]
3OralBDF-DIO MiceShowed comparable glucose-lowering effect to AM-1638 at 30 mg/kg.[2]
10OralBDF-DIO MiceEfficacy plateaued, with no further increase from the 3 mg/kg dose, and did not induce hypoglycemia.[2]
AM-163830OralBDF-DIO MiceEffective in lowering blood glucose during OGTT.[2]
AMG 837---A potent partial agonist at the GPR40 receptor that enhances GSIS in vitro and in vivo.[3]

Experimental Protocols

The evaluation of GPR40 agonists like this compound heavily relies on standardized preclinical testing protocols. The following provides a detailed methodology for a key experiment cited in the comparison: the oral glucose tolerance test (OGTT) in mice.

Oral Glucose Tolerance Test (OGTT) Protocol

Objective: To assess the effect of a GPR40 agonist on glucose tolerance in a mouse model of diet-induced obesity.

Animal Model: Male BDF-DIO (diet-induced obese) mice are commonly used. These mice are fed a high-fat diet to induce a pre-diabetic state characterized by insulin resistance and impaired glucose tolerance.

Procedure:

  • Fasting: Mice are fasted for a standardized period, typically 5-6 hours or overnight (around 16 hours), before the test to establish a baseline glucose level.[4][5][6]

  • Baseline Blood Glucose Measurement: A small blood sample is collected from the tail vein to measure the baseline blood glucose concentration (t=0).[5][7]

  • Compound Administration: The test compound (e.g., this compound) or vehicle control is administered orally via gavage at a predetermined dose.[6]

  • Glucose Challenge: After a specific time interval following compound administration (e.g., 30-60 minutes), a bolus of glucose solution (typically 2 g/kg body weight) is administered orally.[4][5][6]

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge, for instance, at 15, 30, 60, 90, and 120 minutes.[4][5][7]

  • Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion. A lower AUC for a compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for its evaluation.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40/FFA1 Receptor Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Vesicle Insulin Vesicle PKC->Insulin_Vesicle Potentiates Ca_release ER->Ca_release Ca_cytosolic ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosolic Ca_cytosolic->Insulin_Vesicle Triggers Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis AM4668 This compound (Agonist) AM4668->GPR40 Binds to

Caption: GPR40 signaling pathway in pancreatic β-cells.

OGTT_Workflow start Start fasting Fast Mice (e.g., 6 hours) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose compound_admin Administer this compound or Vehicle (Oral Gavage) baseline_glucose->compound_admin wait Wait (e.g., 30-60 min) compound_admin->wait glucose_challenge Oral Glucose Challenge (2 g/kg) wait->glucose_challenge measure_glucose Measure Blood Glucose at Time Points (15, 30, 60, 90, 120 min) glucose_challenge->measure_glucose data_analysis Analyze Data (Plot Glucose Curve, Calculate AUC) measure_glucose->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound represents a significant advancement in the development of GPR40 agonists, demonstrating potent in vivo efficacy in preclinical models of type 2 diabetes. Its ability to improve glucose tolerance at low doses without inducing hypoglycemia underscores the potential of targeting GPR40 for glycemic control. The data presented here, alongside standardized experimental protocols and a clear understanding of the underlying signaling pathways, provide a solid foundation for further research into the therapeutic potential of this compound and other next-generation GPR40 agonists.

References

The Build vs. Buy Dilemma: A Cost-Benefit Analysis of the AM-4668 Climber in a Box

Author: BenchChem Technical Support Team. Date: December 2025

For robotics teams, particularly those participating in competitions like the FIRST Robotics Competition (FRC), the decision to fabricate a custom mechanism or purchase a commercial off-the-shelf (COTS) solution is a critical one, balancing performance, cost, and precious build time. This guide provides a detailed cost-benefit analysis of purchasing the AndyMark AM-4668 2-Stage Climber in a Box versus building a comparable telescoping climbing mechanism from scratch.

The this compound is a pre-designed kit aimed at providing a robust and lightweight climbing solution.[1] This analysis will delve into the quantitative and qualitative factors that engineering and robotics teams should consider, supported by data on material costs, time investment, and required resources.

Quantitative Cost-Benefit Analysis

To provide a clear comparison, the following tables summarize the estimated costs and time commitment for both options. Prices for the "Build from Scratch" option are estimates based on current market rates from common robotics component suppliers and may vary.

Table 1: Financial Cost Comparison

ItemThis compound "Climber in a Box" (Buy)Custom 2-Stage Climber (Build from Scratch)
Base Kit/Materials
This compound Kit Price$251.49 - $264.00[1]
Aluminum Box Tubing (e.g., 1"x1", 1.5"x1.5", 2"x2")Included~$75.00
Bearings (e.g., 608ZZ, Flanged Hex)Included~$40.00
Winch & Spool ComponentsIncluded~$65.00
Hook KitIncluded~$30.00 (if custom fabricated)
Fasteners, Spacers, & RopeIncluded~$25.00
Subtotal (Materials) ~$264.00 ~$235.00
Additional Requirements
Motor & GearboxNot IncludedNot Included (~$100 - $200)
Total Estimated Cost (Excluding Motor/Gearbox) ~$264.00 ~$235.00

Table 2: Estimated Time Investment (Person-Hours)

PhaseThis compound "Climber in a Box" (Buy)Custom 2-Stage Climber (Build from Scratch)
Design & Prototyping 0-2 hours (for integration planning)20-40 hours
Procurement & Part Organization 1-2 hours5-10 hours
Fabrication & Machining 2-4 hours (drilling holes)15-30 hours
Assembly & Integration 4-8 hours8-16 hours
Testing & Iteration 2-5 hours5-15 hours
Total Estimated Person-Hours 9-21 hours 53-111 hours

Qualitative Comparison

FactorThis compound "Climber in a Box" (Buy)Custom 2-Stage Climber (Build from Scratch)
Expertise Required Basic mechanical skills, ability to follow instructions.Advanced CAD skills, machining/fabrication knowledge, mechanical design principles.
Reliability High; battle-tested design developed in partnership with an FRC team.[1]Variable; depends heavily on the quality of design, fabrication, and assembly.
Customization Limited to mounting options and choice of motor/gearbox.High; complete control over dimensions, materials, and functionality to fit specific robot needs.
Resource Demand Basic hand tools, drill press.Access to CAD software, CNC mill, lathe, and other machine shop tools is highly beneficial.
Risk Low; known performance and assembly process. Some users note instructions can be challenging.[1]High; risk of design flaws, fabrication errors, budget overruns, and time delays.

Methodologies and Workflows

The process for implementing either solution differs significantly. The following sections detail the typical experimental protocols and workflows for each option.

This compound "Climber in a Box" Assembly Protocol

The assembly of the this compound kit primarily involves basic mechanical skills. The plates and hook components are used as drill guides for the aluminum tubing.

  • Pre-Assembly of Sub-components:

    • Assemble the hook plates with spacers and fasteners.

    • Loosely assemble the winch plates and bearing plates with their respective spacers. These will serve as drilling guides.

  • Drilling Tubing:

    • Use the pre-assembled plates to guide the drilling of necessary holes into the aluminum box tubing sections. A drill press is recommended for accuracy.

  • Component Installation:

    • Mount the constant force springs to the inner tube.

    • Install the plastic slider blocks and bearings into the bearing plates.

  • Final Assembly:

    • Nest the telescoping tubes together with the bearing assemblies.

    • Attach the hook to the innermost tube and the winch assembly to the outermost tube.

    • Secure the Dyneema rope to the spool and integrate the chosen motor and gearbox.

Custom 2-Stage Climber Fabrication Protocol

Building a climber from scratch is a comprehensive engineering project that follows a standard design and manufacturing process.

  • Design and Analysis:

    • Define requirements: lift height, speed, weight capacity, and integration constraints.

    • Create detailed CAD models of all components, including telescoping tubes, bearing blocks, winch, and hook.

    • Perform Finite Element Analysis (FEA) on critical components to ensure structural integrity.

  • Material and Component Procurement:

    • Source raw materials like 6061 aluminum tubing.

    • Purchase COTS components such as bearings, fasteners, rope, a motor, and a gearbox.

  • Fabrication:

    • Machine the aluminum tubing to the required lengths.

    • Manufacture custom components like bearing blocks, winch plates, and the hook using tools such as a CNC mill or lathe.

    • 3D print non-load-bearing parts like spacers or sensor mounts if applicable.

  • Assembly and Testing:

    • Assemble the individual components into the final telescoping mechanism.

    • Integrate the motor and gearbox with the winch spool.

    • Conduct rigorous testing to validate performance under load and iterate on the design as needed to address any issues.

Visualizing the Decision and Workflow

The following diagrams illustrate the decision-making process and the workflows for both the "buy" and "build" options.

Buy_vs_Build_Decision Start Need a Climber Mechanism? Resources Evaluate Team Resources: - Time - Budget - Skill Level - Tool Access Start->Resources Custom_Req Are there highly specific design constraints? Resources->Custom_Req Sufficient Resources Buy_COTS Purchase this compound Kit Resources->Buy_COTS Limited Resources Custom_Req->Buy_COTS No Build_Scratch Design & Build Custom Climber Custom_Req->Build_Scratch Yes

Figure 1: Decision workflow for choosing between buying a COTS climber and building one from scratch.

Workflow_Comparison cluster_buy This compound (Buy) Workflow cluster_build Custom (Build) Workflow B1 Order Kit B2 Drill Holes (using plates as guides) B1->B2 B3 Assemble Components B2->B3 B4 Integrate & Test B3->B4 S1 Design & CAD S2 Procure Stock & COTS Parts S1->S2 S3 Fabricate Custom Parts (Machining) S2->S3 S4 Assemble & Integrate S3->S4 S5 Test & Iterate S4->S5

Figure 2: Comparison of the high-level workflows for the 'Buy' vs. 'Build' options.

Conclusion

The analysis reveals a clear trade-off between the immediate, predictable path of purchasing the this compound and the resource-intensive but highly customizable route of a custom build.

  • Cost: While the upfront material cost of a "from scratch" build may be slightly lower, this does not account for the cost of tooling, potential mistakes leading to wasted material, or the monetary value of the significant time investment required.

  • Time: The most significant advantage of the this compound kit is the massive reduction in time required. This allows teams to allocate valuable student and mentor hours to other critical areas of the robot, such as programming, driver practice, and strategy.

  • Performance & Risk: The this compound offers a reliable, pre-tested design, minimizing the risk of a critical mechanism failure during competition.[1] A custom build's performance is entirely dependent on the team's design and execution capabilities, introducing a much higher degree of risk.

For teams with limited time, manufacturing resources, or mechanical design experience, the This compound "Climber in a Box" presents a highly compelling value proposition . It lowers the barrier to entry for a competitive climbing mechanism and allows teams to focus on integration and strategy.

Conversely, for veteran teams with established design processes, advanced manufacturing capabilities, and a need for a highly specialized or optimized climber, building from scratch remains a viable option . This path offers the ultimate flexibility and can be a profound learning experience in engineering design and fabrication, provided the team has the resources to manage the associated risks and time commitment.

References

Experimental Validation of AM-4668 Simulation Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on the Identity of AM-4668

Initial investigations into "this compound" have revealed that this designation does not refer to a pharmaceutical compound or a molecule involved in biological signaling pathways. Instead, this compound is the product identifier for a "2 Stage Climber in a Box," a mechanical assembly manufactured by AndyMark, a supplier for the FIRST Robotics Competition (FRC).[1][2] This product is a component designed for use in robotics and has no known application or relevance to the fields of pharmacology, cell signaling, or drug development.

Consequently, the premise of creating a comparison guide for the experimental validation of "this compound simulation models" in a biomedical context cannot be fulfilled. There are no known biological simulation models, associated signaling pathways, or comparative experimental data for this mechanical product.

The following sections, therefore, cannot provide the requested data, protocols, or visualizations as they do not exist for this compound in the context of biomedical research. The information below is presented to address the user's query structure but will reflect the absence of relevant data.

Data Presentation

As this compound is a mechanical component, there is no quantitative data available to compare its performance with other alternatives in a biological or pharmacological setting.

Experimental Protocols

Detailed methodologies for key experiments validating biological simulation models of this compound cannot be provided as no such experiments have been conducted. Research in this area would be inapplicable to the nature of the product.

Visualizations

Signaling Pathways

It is not possible to create a diagram for a signaling pathway modulated by this compound, as it is a mechanical device with no interaction with biological systems.

Experimental Workflows

Similarly, a diagram illustrating an experimental workflow for validating this compound simulation models in a research or drug development context cannot be generated due to the non-biological nature of the product.

References

Safety Operating Guide

Navigating the Proper Disposal of Research Compound AM-4668: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for AM-4668 is not publicly available. The following guidelines are based on established best practices for the handling and disposal of chemical and pharmaceutical research materials. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and obtain the official SDS from the supplier of this compound.

The proper disposal of specialized research compounds is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds like this compound, a potent FFA1 (GPR40) agonist, a cautious approach is necessary in the absence of explicit disposal instructions. This guide provides a procedural framework to manage the disposal of such research chemicals safely and in compliance with general laboratory standards.

General Principles of Chemical Waste Disposal

The primary objective of chemical waste management is to ensure the safety of laboratory personnel and minimize environmental impact.[1][2] All unused or expired compounds must be disposed of through approved chemical waste channels in alignment with institutional and environmental regulations.[3] Never pour chemical solutions into public drains or dispose of them in regular trash unless explicitly permitted by your institution's EHS department and local regulations.[3][4]

Step-by-Step General Disposal Protocol for Research Compounds

The following step-by-step process outlines a general framework for the safe disposal of a research compound like this compound.

1. Characterization and Segregation:

  • Treat as Hazardous: In the absence of a specific SDS, treat this compound as a potentially hazardous substance.[1] The Environmental Protection Agency (EPA) classifies hazardous waste into four main categories: ignitable, corrosive, reactive, and toxic.[5] Without specific data, assume the compound could fall into one or more of these categories.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][6] Keep different chemical wastes separate to prevent potentially dangerous reactions.[1] Solid and liquid waste containing this compound should be collected in separate, designated containers.[1][7]

2. Waste Container Management:

  • Use Appropriate Containers: Use only approved hazardous waste containers, which are typically provided by your institution's EHS department.[1][7] The container material must be chemically compatible with the waste.[7][8] For instance, acids and alkalis are often stored in plastic bottles, while oils and organic solvents may be kept in steel drums.[9]

  • Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of initial waste accumulation.[1][2][7]

  • Secure Closure: Keep waste containers securely closed except when adding waste to prevent spills and leaks.[1][7] For liquid waste, leave about 10% of headspace in the container to allow for expansion.[7]

3. Safe Storage:

  • Designated Area: Store waste containers in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[6][7][8]

  • Ventilation and Secondary Containment: The storage area should be well-ventilated and secure.[10] Using secondary containment systems can help manage spills.[8]

  • Incompatible Materials: Store the waste away from incompatible materials. For example, acids and bases should be stored separately.[6]

4. Professional Disposal:

  • Contact EHS: Once the waste container is full or the project is complete, arrange for disposal through your institution's EHS department.[1] They are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.[10]

  • Documentation: Maintain a clear record of the waste, from generation to disposal, as part of good laboratory practice.[3]

Quantitative Data

No quantitative data regarding the specific disposal parameters for this compound is publicly available. For any quantitative disposal limits (e.g., concentration thresholds for drain disposal), refer to your local regulations and institutional EHS protocols.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The appropriate disposal method is determined by the chemical's properties as outlined in its Safety Data Sheet.

Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of a research chemical.

General Workflow for Research Chemical Disposal cluster_start General Workflow for Research Chemical Disposal cluster_assessment General Workflow for Research Chemical Disposal cluster_handling General Workflow for Research Chemical Disposal cluster_disposal General Workflow for Research Chemical Disposal start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy start->sds classify Classify Waste (e.g., Hazardous, Non-Hazardous) sds->classify segregate Segregate Waste by Type (Solid, Liquid, Incompatibles) classify->segregate Hazardous non_haz_route Follow EHS-Approved Non-Hazardous Disposal (e.g., Drain, Regular Trash) classify->non_haz_route Non-Hazardous & EHS Approved container Use Labeled, Compatible, and Sealed Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact EHS for Waste Pickup storage->ehs end End: Professional Disposal by EHS ehs->end

Caption: Generalized workflow for research chemical disposal.

References

Misidentification of AM-4668: Product is a Mechanical Assembly, Not a Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for safety and handling information for a substance designated "AM-4668" have revealed that this identifier does not correspond to a chemical compound. Instead, this compound is the product number for a "2 Stage Climber in a Box," a mechanical assembly sold by the company AndyMark.[1][2][3][4][5] This product is a component used in robotics, specifically for climbing mechanisms.[2][3][4]

Consequently, the request for information regarding personal protective equipment (PPE), chemical handling protocols, and disposal plans for this compound as a chemical substance is not applicable. There is no Safety Data Sheet (SDS) available for this product as it is not a hazardous chemical.

The "Climber in a Box" is a kit that includes various mechanical parts such as aluminum tubing, bearings, hooks, and a winch system.[4] The assembly and handling of this product involve mechanical tools and procedures. While general workshop safety precautions should be observed during assembly, such as wearing safety glasses and being cautious of sharp edges on springs, there are no chemical hazards associated with the product itself.[2][3]

Therefore, the procedural, step-by-step guidance for handling a chemical substance, including detailed experimental protocols and signaling pathway diagrams, cannot be provided. The core requirements of the original request are based on the incorrect premise that this compound is a chemical used in laboratory research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.